yopH protein, Yersinia
Description
Significance of Yersinia Species as Pathogens and Virulence Factors
Yersinia pestis is historically infamous for causing devastating plague pandemics, including the "Black Death" atsu.educanada.ca. While the incidence of plague has decreased, it remains a re-emerging pathogen and a potential bioterrorism threat due to its high mortality rate if untreated and its capacity to acquire antibiotic resistance f1000research.com. Y. enterocolitica and Y. pseudotuberculosis are common causes of food- and water-borne gastrointestinal infections elsevier.esmedscape.comnih.govmdpi.com. The symptoms of yersiniosis can range from acute enteritis with fever and diarrhea to more severe conditions like pseudoappendicitis, mimicking appendicitis, especially in children and young adults elsevier.esmedscape.comnih.govaap.org. In immunocompromised individuals or those with underlying conditions, Yersinia infections can lead to life-threatening systemic dissemination and sepsis oup.comelsevier.esmedscape.com.
The pathogenicity of Yersinia species is attributed to various virulence factors encoded on both their chromosome and a ~70-kb virulence plasmid (pYV or pCD1) f1000research.comnih.govoup.comcanada.ca. These factors enable the bacteria to adhere to host cells, invade tissues, acquire essential nutrients like iron, and, critically, subvert host immune responses f1000research.comoup.comnih.govasm.org. A key virulence mechanism shared by all human pathogenic Yersinia species is the Type III Secretion System (T3SS) f1000research.comnih.govtandfonline.com.
Overview of Yersinia Outer Proteins (Yops) and the Type III Secretion System (T3SS)
The T3SS, often referred to as an "injectisome," is a complex nanomachine that acts like a molecular syringe, spanning the bacterial membranes f1000research.comnih.govfrontiersin.org. Upon contact with a eukaryotic host cell, this system directly injects a set of bacterial effector proteins, known as Yersinia outer proteins (Yops), into the host cell cytoplasm tandfonline.compjmonline.orgasm.orgwjgnet.commdpi.comnih.gov. The genes encoding the T3SS components and the Yop effector proteins are primarily located on the virulence plasmid f1000research.comnih.govtandfonline.comasm.org. Expression of these virulence determinants is tightly regulated by environmental cues, particularly temperature (37°C, mimicking the mammalian host) and calcium concentration f1000research.comnih.govelsevier.estandfonline.com.
The T3SS machinery includes structural components (e.g., YscF, forming the needle-like channel) and translocon proteins (YopB and YopD), which collaborate to form a pore in the host cell membrane, allowing the passage of Yops into the host cytosol pjmonline.orgasm.orgwjgnet.commdpi.comuniprot.org. At least seven main effector Yops have been identified: YopJ (YopP in Y. enterocolitica), YopM, YopE, YopT, YopH, YpkA (YopO in Y. enterocolitica), and YopK (YopQ in Y. enterocolitica) tandfonline.compjmonline.orgasm.orgwjgnet.com. These Yops collectively interfere with host cell signaling pathways, disrupt the actin cytoskeleton to inhibit phagocytosis, block inflammatory cytokine production, and can induce host cell death, thereby promoting bacterial survival and replication nih.govcanada.catandfonline.compjmonline.orgwjgnet.comnih.gov.
Historical Context of YopH Protein Discovery and Early Research
The Yop proteins, including YopH, emerged as critical virulence factors during the early research into Yersinia pathogenesis. The discovery of YopH as a protein tyrosine phosphatase (PTP) was a significant breakthrough, revealing a sophisticated mechanism by which Yersinia manipulates host cell signaling uniprot.orgdrugbank.com. Early studies identified YopH as an essential virulence determinant uniprot.orgdrugbank.complos.org. Research highlighted its role in inhibiting phagocytosis, a fundamental host defense mechanism, by targeting tyrosine phosphorylation events crucial for cytoskeletal rearrangements and signal transduction in immune cells drugbank.comxiahepublishing.comasm.orgnih.govnih.govnih.govnih.gov.
Initial characterization established YopH as an exceptionally active tyrosine phosphatase drugbank.complos.org. Its C-terminal catalytic domain shares structural similarities with eukaryotic PTPs, while its N-terminal domain is involved in binding to tyrosine-phosphorylated target proteins plos.org. The ability of YopH to dephosphorylate key host proteins in the immune system was recognized as a primary mechanism for subverting host defenses tandfonline.comuniprot.orgdrugbank.complos.orgxiahepublishing.comnih.gov.
YopH Protein as a Key Determinant of Yersinia Virulence
YopH is consistently recognized as one of the most potent and critical virulence factors among the Yersinia Yop effector proteins plos.orgxiahepublishing.comasm.orgnih.govnih.gov. Its essential function in Yersinia pathogenesis is the dephosphorylation of host proteins, which broadly disrupts host signal transduction mechanisms uniprot.orgdrugbank.complos.org. Specifically, YopH contributes significantly to the bacteria's ability to resist phagocytosis by immune cells like macrophages and neutrophils tandfonline.comdrugbank.comxiahepublishing.comasm.orgnih.govnih.gov.
Detailed research findings illustrate YopH's multifaceted impact:
Inhibition of Phagocytosis and Cytoskeletal Rearrangement: YopH targets and dephosphorylates key host proteins involved in integrin-stimulated cytoskeletal changes, such as Src kinase-associated phosphoprotein-2 (SKAP2), focal adhesion kinase (FAK), p130Cas, and Fyn-binding protein (Fyb) xiahepublishing.comnih.govnih.gov. By disrupting these proteins, YopH prevents the proper formation of focal adhesions and the cytoskeletal rearrangements necessary for phagocytosis, thereby allowing Yersinia to survive and proliferate extracellularly in lymphatic tissues asm.orgnih.gov.
Modulation of Immune Signaling: YopH inhibits early pro-inflammatory cytokine responses, such as IL-1β and TNF-α, during infection nih.gov. It interferes with crucial signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays roles in macrophage responses, oxidative burst, and chemokine production asm.orgnih.gov. YopH also impacts calcium flux in immune cells, further inhibiting their function nih.gov.
Impact on Neutrophils: YopH plays a significant role in inactivating neutrophils. Its rapid action on inhibiting signal transduction through dephosphorylation of target proteins like PRAM-1 and SLP-76 strongly correlates with Yersinia's ability to resist clearance by neutrophils tandfonline.com. Studies with YopH-deficient Y. enterocolitica strains show increased neutrophil recruitment to Peyer's patches and improved bacterial clearance, highlighting YopH's role in immune evasion asm.org.
Properties
CAS No. |
123781-29-3 |
|---|---|
Molecular Formula |
C11H11BrO3 |
Synonyms |
yopH protein, Yersinia |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of Yoph Protein
yopH Gene Locus and Plasmid-Encoded Nature
The gene encoding YopH, yopH, is situated on a large, conserved virulence plasmid characteristic of pathogenic Yersinia species. This plasmid is typically referred to as pYV in Y. pseudotuberculosis and Y. enterocolitica, and as pCD1 in Y. pestis. xiahepublishing.comnottingham.ac.ukasm.orguniprot.orgnih.govnih.govnih.govresearchgate.net This 70-kilobase (kb) plasmid is a defining feature of pathogenic Yersinia, and its presence is directly linked to the bacterium's ability to cause disease. nottingham.ac.ukasm.org
Virulence Plasmid pYV/pCD1 Organization and Contribution
The pYV/pCD1 plasmid is a cornerstone of Yersinia pathogenicity, effectively acting as an "anti-host genome" that enables the bacteria to survive and multiply within host lymphoid tissues. nottingham.ac.uknih.gov It harbors the genes for the complete Type III Secretion System (T3SS), also known as the Ysc system, which is a specialized injectisome responsible for delivering bacterial effector proteins directly into host cells. xiahepublishing.comnottingham.ac.ukasm.orgnih.govnih.govresearchgate.netnih.gov
The T3SS injects a suite of effector proteins, collectively known as Yersinia outer proteins (Yops), into the eukaryotic cytosol. YopH is one of these critical Yops. xiahepublishing.comnottingham.ac.ukasm.orgnih.govnih.govnih.govasm.orgcsus.edu These Yops exert various cytotoxic effects, primarily by disrupting host cellular processes such as actin polymerization and by inducing apoptosis. xiahepublishing.comnottingham.ac.uknih.govasm.orgcsus.edu Specifically, YopH's primary contribution to virulence involves preventing phagocytosis by host macrophages. It achieves this by dephosphorylating focal adhesion complex proteins, thereby disrupting their connections to the actin cytoskeleton, which is essential for phagocytic uptake. nottingham.ac.ukdrugbank.comoup.comcsus.edu
The organization of the pYV/pCD1 plasmid is critical for its function. Beyond the yop genes and T3SS structural components, the plasmid also encodes other virulence factors, such as the YadA adhesin, which mediates bacterial binding to host receptors, and a range of proteins involved in regulating the T3SS expression and function. nottingham.ac.ukasm.orgnih.govnih.govnih.gov The loss of this plasmid renders Yersinia avirulent. asm.org
Transcriptional Regulation of yopH Gene Expression
The expression of yopH and other yop genes is subject to stringent transcriptional regulation, primarily in response to environmental cues encountered during infection. nottingham.ac.ukcaister.complos.orgasm.orgasm.org Key signals for the induction of yop gene transcription include a temperature shift to 37°C (mimicking host body temperature) and conditions of low calcium concentration in vitro. nottingham.ac.ukoup.comnih.govnih.govcaister.complos.orgasm.orgasm.orgmdpi.complos.orgbiorxiv.org
Regulatory Elements and Environmental Cues
Transcriptional activation of yop genes, including yopH, is profoundly influenced by temperature. A rise in temperature to 37°C serves as a primary host-entry signal, initiating the coordinated transcription of Yop and Ysc proteins. nottingham.ac.uknih.govcaister.complos.orgplos.orgbiorxiv.org
Beyond temperature, other environmental factors and regulatory elements contribute to the complex control of yopH expression:
DNA Topology: Changes in DNA superhelicity, influenced by temperature and other environmental conditions, play a role in regulating yop gene expression. For instance, the compound novobiocin, which affects DNA gyrases and supercoiling, has been shown to influence yop expression, suggesting a mechanism based on DNA conformation. xiahepublishing.comnih.govcaister.comasm.org
Other Environmental Cues: In addition to temperature, factors such as pH, ion concentration, nutrient availability, osmolarity, and oxygen tension can modulate the expression of Yersinia virulence factors. caister.com
Histone-like Proteins: YmoA, a chromosome-encoded histone-like protein, functions as a repressor of lcrF transcription, particularly at lower temperatures (e.g., 25°C). nih.govcaister.complos.orgplos.orgbiorxiv.orgresearchgate.net At 37°C, the degradation of YmoA by ATP-dependent proteases (ClpXP and Lon) releases this repression, thereby activating lcrF transcription. plos.orgresearchgate.net Similarly, the histone-like nucleoid structuring protein (H-NS) also exerts a repressive effect on lcrF expression. researchgate.net
Two-Component Systems (TCS): The Rcs phosphorelay system is a regulatory element that positively influences the T3SS by activating lcrF expression. xiahepublishing.commdpi.com Conversely, the CpxRA two-component regulatory system is involved in the negative regulation of the Ysc-Yop T3SS. mdpi.com The EnvZ/OmpR TCS also contributes to Yersinia's adaptation to various environmental stresses. mdpi.comfrontiersin.org
IscR: The iron-sulfur cluster coordinating transcription factor IscR has been identified as a significant regulator of type III secretion and Yersinia virulence. It enhances the transcription of lcrF. researchgate.netasm.org
Role of LcrF in YopH Expression
LcrF (also known as VirF in Y. enterocolitica and Y. pseudotuberculosis) is the primary transcriptional activator and master regulator of the T3SS genes encoded on the pYV/pCD1 virulence plasmid. xiahepublishing.comnih.govnih.govnih.govcaister.complos.orgasm.orgasm.orgplos.orgbiorxiv.orgresearchgate.netasm.org This AraC-like transcriptional regulator directly binds to the promoter regions of numerous T3SS-related genes, including yopH, to initiate their transcription. xiahepublishing.comnih.govplos.orgasm.org A specific 40 base-pair (bp) AT-rich region within the yopH promoter is recognized by LcrF for binding. plos.org
The transcription of lcrF itself is tightly controlled by temperature, often involving RNA thermometers (RNATs) in its upstream regulatory regions that induce its synthesis at 37°C. xiahepublishing.comnih.govplos.orgresearchgate.net
Beyond LcrF, other regulators also influence yopH expression:
YtxR: The LysR-type transcriptional regulator YtxR can act as an "off switch" for the T3SS. It directly represses yopH and yopE expression by interacting with their control regions. plos.orgasm.org
LcrQ: Also known as YscM1 or YscM2 in Y. enterocolitica, LcrQ serves as a negative regulator that counteracts the activation role of LcrF. plos.orgasm.org It can achieve this by potentially downregulating lcrF expression or by binding to the same promoter targets as LcrF. plos.orgasm.org LcrQ can also interact with LcrH and RNase E, suggesting a multifaceted role in regulation. asm.org
A summary of key transcriptional regulators affecting yopH expression is presented in the table below:
| Regulator | Type | Role in yopH Expression | Mechanism |
| LcrF | Transcriptional Activator | Positive Regulation | Directly binds to yopH promoter to activate transcription. xiahepublishing.comnih.govplos.orgasm.org |
| YmoA | Histone-like Protein | Negative Regulation | Represses lcrF transcription at low temperatures; degradation at 37°C releases repression. nih.govcaister.complos.orgplos.orgbiorxiv.orgresearchgate.net |
| H-NS | Histone-like Protein | Negative Regulation | Represses lcrF expression. researchgate.net |
| Rcs Phosphorelay System | Two-Component System | Positive Regulation | Activates lcrF expression. xiahepublishing.commdpi.com |
| IscR | Transcriptional Regulator | Positive Regulation | Enhances lcrF transcription. researchgate.netasm.org |
| YtxR | Transcriptional Regulator | Negative Regulation | Directly represses yopH and yopE expression. plos.orgasm.org |
| LcrQ | Negative Regulator | Negative Regulation | Blocks LcrF's activation role, potentially by downregulating lcrF expression or binding to LcrF targets. plos.orgasm.org |
| CpxRA TCS | Two-Component System | Negative Regulation | Involved in negative regulation of the Ysc-Yop T3SS. mdpi.com |
Translational Control and Protein Biogenesis
The expression of Yersinia T3SS genes, including yopH, is controlled at both the transcriptional and post-transcriptional levels, allowing for rapid fine-tuning of gene expression in response to environmental needs. nih.govplos.orgasm.orgfrontiersin.orgfrontiersin.org
Key aspects of translational control and protein biogenesis include:
RNA Thermometers (RNATs): These RNA structures located in the 5'-untranslated regions (UTRs) of messenger RNAs (mRNAs) regulate gene expression in a temperature-dependent manner. For instance, an RNAT silences the translation of yopN mRNA at lower temperatures, permitting ribosome binding and translation initiation only at the infection-relevant temperature of 37°C. xiahepublishing.complos.orgbiorxiv.org While a specific RNAT for yopH was not detailed, it is a general mechanism for Yop proteins.
Role of Chaperones and Regulatory Complexes: The YopD-LcrH complex is involved in post-transcriptional regulation. YopD, a dual-functional protein that also forms part of the translocon pore, associates with 30S ribosomal particles in an LcrH-dependent manner. This association can block the translation of yop mRNAs, as shown for yopQ, suggesting a similar mechanism for other yop genes like yopH. plos.orgasm.orgnih.gov This mechanism ensures that Yop proteins are produced only when the T3SS is induced for secretion.
Small Non-coding RNAs (sRNAs): Small non-coding RNAs can also play a role in post-transcriptional regulation. For example, Ysr141, an unstable sRNA located between yopH and YPCD1.68c on the pCD1 plasmid, stimulates the production of T3SS-associated effector proteins (e.g., YopE, YscF, YopK, LcrF) and regulates yopJ post-transcriptionally by base-pairing to its 5'-UTR. frontiersin.org This highlights the intricate sRNA-mediated regulatory networks impacting Yop protein biogenesis.
Secretion Mechanism: The secretion of Yop proteins by Yersinia does not involve the cleavage of a classical signal sequence. Instead, it relies entirely on the specialized Type III secretion machinery for transport. oup.com
Translocation into Host Cells: YopH is translocated from the bacterium into the cytosol of the host cell through the plasma membrane. This process is contact-dependent and occurs in a polarized manner, exclusively at the bacterial-host cell interface. nih.gov The protein YopN acts as a "gatekeeper," controlling access to the T3SS secretion channel from the bacterial cytoplasm. Mutations in yopN can lead to the secretion of YopH into the culture medium rather than its targeted translocation into host cells, underscoring YopN's crucial role in regulated delivery. plos.orgbiorxiv.orgnih.gov
Protein Structure and Dynamics of Yoph Protein
Domain Organization and Architecture
N-Terminal Non-Catalytic Domain: Substrate Targeting and Interaction
The N-terminal domain of YopH, encompassing residues 1-129 or 1-130, is non-catalytic but multifunctional wikipedia.orgCurrent time information in Guadalupe County, US.idrblab.netmpg.de. In the bacterial cell, this domain plays a crucial role in orchestrating the secretion and translocation of YopH into eukaryotic cells by binding to its specific chaperone, SycH Current time information in Guadalupe County, US.mpg.deepa.govnih.govnih.gov. Once inside the host cell, the N-terminal domain adopts a globular conformation and acts as a substrate-binding site (often referred to as "site 1") ontosight.aiCurrent time information in Guadalupe County, US.mpg.deepa.govnih.govnih.gov. This interaction with tyrosine-phosphorylated host proteins, such as p130Cas and paxillin (B1203293), is phosphotyrosine-dependent and is crucial for efficiently targeting YopH to its physiological substrates within the host cell proteopedia.orgontosight.aiCurrent time information in Guadalupe County, US.mpg.deepa.govrcsb.org. Notably, the N-terminal domain's phosphotyrosine-binding specificity is akin to eukaryotic SH2 domains, yet it exhibits no structural homology with eukaryotic SH2 or PTB (phosphotyrosine-binding) domains, making it structurally unique wikipedia.orgCurrent time information in Guadalupe County, US.mpg.deepa.gov. Specific residues identified as critical for substrate recognition in this domain include Gln11, Val31, Ala33, and Asn34 .
C-Terminal Catalytic Protein Tyrosine Phosphatase (PTPase) Domain
The C-terminal domain, typically spanning residues approximately 163-468 or 164-468, is the catalytically active region responsible for YopH's potent PTPase activity proteopedia.orgwikipedia.orgCurrent time information in Guadalupe County, US.idrblab.netebricmall.com. This domain possesses two identified binding sites: the highly specific catalytic active site and a second, non-catalytic substrate-binding site (referred to as "site 2") wikipedia.orgontosight.aiCurrent time information in Guadalupe County, US.acs.orggoogle.comnih.gov. Site 2 is distinct from the active site and can also bind phosphotyrosine-containing peptides, demonstrating cooperativity with the N-terminal domain (site 1) to enhance substrate recognition in vivo, particularly for proteins like p130Cas wikipedia.orgontosight.aiCurrent time information in Guadalupe County, US.nih.gov. The C-terminal PTPase domain of YopH is structurally related to eukaryotic PTPases wikipedia.orgfishersci.ptacs.orgacs.org.
Table 1: YopH Protein Domain Organization
| Domain Type | Residue Range | Primary Function(s) | Key Features |
| N-terminal (Non-Catalytic) | ~1-129/130 | Secretion, chaperone binding (SycH), substrate targeting (Site 1) | Unique structure, no homology to SH2/PTB domains, phosphotyrosine-dependent binding proteopedia.orgwikipedia.orgCurrent time information in Guadalupe County, US.mpg.deepa.govnih.govnih.gov. |
| C-terminal (Catalytic) | ~163/164-468 | Protein Tyrosine Phosphatase (PTPase) activity | Contains active site and a second substrate-binding site (Site 2), structurally similar to eukaryotic PTPases proteopedia.orgwikipedia.orgontosight.aiCurrent time information in Guadalupe County, US.idrblab.netebricmall.com. |
Three-Dimensional Structural Characterization
X-ray Crystallography of YopH Protein and its Complexes
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of YopH and its complexes, providing crucial insights into its mechanism and substrate recognition. The crystal structure of the N-terminal domain (residues 1-129) of Yersinia pseudotuberculosis YopH has been determined at 2.2 Å resolution (PDB ID: 1k46) epa.govnih.govnih.govdrugbank.com. This revealed a compact fold comprising four α-helices and two β-hairpins proteopedia.orgmpg.de. This domain can form a domain-swapped dimer in solution, which may mimic its interaction with the chaperone SycH epa.govnih.govnih.gov.
The catalytic domain of YopH has also been extensively characterized through X-ray crystallography wikipedia.orgCurrent time information in Guadalupe County, US.acs.orgacs.org. Structures of the YopH PTPase domain have been solved, including those in complex with various ligands such as phosphate (B84403), tungstate, nitrate, and vanadate (B1173111) wikipedia.orgacs.org. A key structure (PDB ID: 1xxv or 1xxp) shows the catalytic domain from Yersinia enterocolitica bound to an EGFR-derived phosphopeptide or a nonhydrolyzable phosphotyrosyl mimetic (Ac-DADE-F2Pmp-L-NH2) proteopedia.orgwikipedia.orgCurrent time information in Guadalupe County, US.rcsb.orgacs.orgwikipedia.org. These structures have revealed that the catalytic domain features seven α-helices and a mixed β-sheet with eight strands Current time information in Guadalupe County, US.. Importantly, these studies confirmed the presence of the second substrate-binding site ("site 2") within the catalytic domain, which is not found in all eukaryotic PTPases like human PTP1B wikipedia.orgacs.orggoogle.comwikipedia.org.
Structural Homology and Divergence with Eukaryotic PTPases
The catalytic domain of YopH shares significant structural homology with eukaryotic PTPases, particularly with human PTP1B wikipedia.orgfishersci.ptacs.orgacs.orgwikipedia.org. This similarity suggests a common evolutionary origin, with the bacterial YopH potentially acquired through lateral gene transfer wikipedia.orgfishersci.pt. Despite this homology, YopH exhibits unique features. For instance, it has been described as "hyperactive" compared to human PTPases, displaying one of the highest known catalytic activities among PTP enzymes proteopedia.orgfishersci.ptnih.gov. Structural differences include a larger opening of the active site, an acidic pocket on top of the active site not present in other PTPs, and the absence of a PTP1B-like basic secondary pocket acs.org. The presence of a second substrate-binding site in YopH, distinct from PTP1B, also highlights a divergence in its substrate recognition mechanisms wikipedia.orgwikipedia.org.
Active Site Configuration and Key Residues
The active site of YopH, like other classical PTPases, is highly conserved and critical for its catalytic function. It features a characteristic cysteine-containing P-loop (phosphate-binding loop) with the signature motif C(X)5R proteopedia.orgfishersci.ptCurrent time information in Guadalupe County, US.google.comacs.org.
Key Residues and Their Roles:
Cys403: This is the crucial nucleophilic cysteine residue located within the P-loop (residues 403-410) proteopedia.orgfishersci.ptCurrent time information in Guadalupe County, US.google.comacs.orgnih.gov. It forms a transient phosphocysteine intermediate during the dephosphorylation reaction proteopedia.orgfishersci.ptCurrent time information in Guadalupe County, US.google.com. Its sulfhydryl group has an unusually low pKa (around 4.7), which is stabilized by hydrogen bonds in its negative thiolate form, enabling its nucleophilic role fishersci.ptCurrent time information in Guadalupe County, US.. Mutation of Cys403 to serine renders the enzyme catalytically inactive and capable of trapping substrates Current time information in Guadalupe County, US.nih.gov.
Arg409: Also located within the P-loop, Arginine 409 is essential for enzyme activity Current time information in Guadalupe County, US.. It plays a critical role in stabilizing the trigonal bipyramid transition state and positioning the substrate through coplanar, divalent guanidium-phosphate interactions fishersci.pt. Mutation of Arg409 to serine inhibits both substrate binding and catalysis Current time information in Guadalupe County, US..
Asp356: This aspartic acid residue resides on the mobile WPD-loop (Tryptophan-Proline-Aspartate loop) fishersci.ptacs.org. Upon substrate binding, the WPD-loop undergoes a significant conformational change (approximately 10 Å movement) to a "closed" state, optimally positioning Asp356 in the active site proteopedia.orggoogle.comacs.org. Asp356 acts as a general acid catalyst, protonating the leaving group (tyrosine residue) during the phosphoryl transfer step and subsequently deprotonating a water molecule for hydrolysis of the phosphocysteine intermediate fishersci.pt.
Thr410: This residue is reported to hydrogen bond to Cys403, which contributes to lowering Cys403's pKa and stabilizing the reactive thiolate anion fishersci.pt.
Gln357 and Gln446: These residues, along with Arg404, Asp356, and a bound water molecule (WAT185), form a hydrogen-bonding network that interacts with inhibitors like p-nitrocatechol sulfate (B86663), contributing to binding potency and selectivity.
The catalytic mechanism involves a two-step process: nucleophilic attack by Cys403 on the phosphotyrosine, forming a phosphocysteine intermediate, followed by hydrolysis of this intermediate, assisted by Asp356 proteopedia.orgfishersci.ptgoogle.com.
Table 2: Key Active Site Residues of YopH
| Residue | Position (YopH) | Domain/Loop | Role in Catalysis |
| Cysteine | Cys403 | P-loop | Nucleophile, forms phosphocysteine intermediate proteopedia.orgfishersci.ptCurrent time information in Guadalupe County, US.google.com. |
| Arginine | Arg409 | P-loop | Stabilizes transition state, positions substrate fishersci.ptCurrent time information in Guadalupe County, US.. |
| Aspartate | Asp356 | WPD-loop | General acid catalyst, protonates leaving group, deprotonates water fishersci.ptacs.org. |
| Threonine | Thr410 | P-loop | Hydrogen bonds to Cys403, lowers pKa of Cys403 fishersci.pt. |
Catalytic Cysteine (Cys403) and Arginine (Arg409) Residues
The catalytic core of YopH features a highly conserved signature motif, C(X)5R, often referred to as the "P-loop," which is critical for its enzymatic activity nih.govfishersci.bedawnscientific.com. This P-loop houses two indispensable residues: Cysteine 403 (Cys403) and Arginine 409 (Arg409).
Cys403 acts as the nucleophilic residue, initiating the dephosphorylation reaction by forming a thiolate anion, which is essential for catalysis nih.govuni.luwikipedia.orguni.lu. Its pKa is significantly lowered from its typical solution value by a neighboring histidine residue, a conserved component of the P-loop, which stabilizes the thiolate form through hydrogen bonding uni.lu. Cys403 is strategically positioned at the bottom of the active site wikipedia.orguni.lu.
Arg409 plays a pivotal role in stabilizing the negatively charged intermediates and transition states that arise during the phosphoryl transfer reaction nih.govdawnscientific.com. It is involved in the initial binding of the phosphotyrosine substrate and contributes to transition state stabilization through coplanar, divalent guanidium-phosphate interactions nih.govuni.lu. Upon oxyanion binding, the side chain of Arg409 undergoes a conformational change, rotating to form crucial hydrogen bonds with the oxyanion dawnscientific.com.
Role of the WPD Loop in Catalytic Cycle and Ligand Recognition
Another vital component of the YopH active site is the flexible WPD loop, which contains a conserved WPD sequence dawnscientific.com. This loop is integral to the catalytic cycle and ligand recognition. A key residue within the WPD loop is Aspartate 356 (Asp356 in YopH), which functions as a general acid in the formation of the phosphocysteine intermediate and subsequently as a general base during its hydrolysis fishersci.cadawnscientific.comuni.lu.
Molecular dynamics simulations have shown that the WPD loop of YopH possesses higher mobility and/or a larger accessible conformational space compared to human PTP1B nih.govwikipedia.org. This increased flexibility may be partly attributed to the absence of a proline residue at a specific position within the YopH WPD loop, which is present in PTP1B nih.gov. Interestingly, wild-type YopH has been observed to adopt a catalytically incompetent "hyper-open" conformation of its WPD loop, a state previously seen only in YopH-based chimeras fishersci.atnih.govwikipedia.org. Ligand binding plays a critical role in stabilizing the WPD loop in its closed, active conformation, thereby reducing its conformational movements wikipedia.org.
Table 1: Key Catalytic Residues and WPD Loop Features in YopH
| Feature/Residue | Role in YopH Catalysis | Key Characteristics |
| Cys403 | Nucleophile; forms thiolate anion for phosphoryl transfer. nih.govuni.luwikipedia.orguni.lu | Located at the bottom of the active site. wikipedia.orguni.lu Its pKa is lowered by a neighboring His residue. uni.lu |
| Arg409 | Stabilizes negatively charged intermediates and transition states. nih.govdawnscientific.com Involved in initial substrate binding. nih.govuni.lu | Forms hydrogen bonds with the phosphoryl group of the substrate. dawnscientific.com Rotates upon oxyanion binding. dawnscientific.com |
| WPD Loop | Contains Asp356 (general acid/base); covers active site during substrate binding. fishersci.cafishersci.bedawnscientific.comuni.lu Crucial for catalytic cycle and ligand recognition. wikipedia.org | Flexible, fluctuates between open (inactive) and closed (active) conformations. wikipedia.orgfishersci.nofishersci.cafishersci.at Higher mobility/larger conformational space than PTP1B. nih.govwikipedia.org Can adopt "hyper-open" state. fishersci.atnih.govwikipedia.org |
Identification and Characterization of Secondary Binding Sites
Beyond its primary catalytic site, YopH possesses additional non-catalytic substrate-binding sites that are crucial for its function as a virulence factor ontosight.aiamericanelements.comfishersci.canih.gov.
Non-Catalytic Substrate-Binding Sites and Their Functional Implications
YopH exhibits a sophisticated mechanism for targeting its substrates within the host cell, facilitated by at least two distinct substrate-binding sites:
N-terminal Non-Catalytic Domain (Site 1): This domain is bifunctional, playing roles in both the secretion of YopH from the bacterium and its translocation into eukaryotic cells. Crucially, it functions as a novel substrate-targeting site, binding to phosphorylated proteins in the infected host cell, such as p130Cas and paxillin, in a phosphotyrosine-dependent manner ontosight.aiamericanelements.comfishersci.befishersci.ca. This interaction is vital for efficiently directing the catalytic domain to its in vivo substrates ontosight.ai. Unlike typical eukaryotic targeting domains like SH2 or PTB domains, the YopH N-terminal domain lacks significant sequence or tertiary structural similarity to them ontosight.ai.
Second Substrate-Targeting Site (Site 2) within the Catalytic Domain: Crystal structure analyses of the YopH catalytic domain bound to model phosphopeptide substrates have revealed the presence of a second substrate-targeting site, designated 'site 2,' located within the catalytic domain itself americanelements.comnih.gov. Notably, this site is distinct from the active site and is not observed in structurally homologous human PTP1B nih.gov. Site 2 also binds to p130Cas in a phosphotyrosine-dependent manner americanelements.com.
These two substrate-targeting sites, the N-terminal domain (Site 1) and the second site within the catalytic domain (Site 2), exhibit a cooperative relationship. Their combined action promotes the efficient recognition of critical host substrates like p130Cas, which is essential for YopH-mediated disruption of host cell processes and, consequently, bacterial virulence americanelements.comfishersci.ca. While phosphotyrosine is a primary determinant for binding, studies suggest that amino acid residues flanking the phosphotyrosine also influence binding affinity at these sites, and even binding to non-phosphorylated peptides can occur to a limited extent chemimpex.com.
Conformational Dynamics and Allosteric Modulation
The exceptional catalytic efficiency of YopH, characterized by high turnover rates (e.g., kcat values of approximately 600 s⁻¹ for para-nitrophenol phosphate (pNPP) and around 1300 s⁻¹ for phosphate monoester dianions), is intimately linked to its intricate conformational dynamics fishersci.cadawnscientific.comamericanelements.com.
Molecular dynamics (MD) simulations, including enhanced sampling techniques, have elucidated the dynamic nature of YopH. These studies demonstrate that the WPD-loop of YopH possesses notably higher mobility and a larger accessible conformational space compared to PTP1B nih.govwikipedia.org. This dynamic flexibility allows the WPD loop to fluctuate between open and closed conformations with a frequency of approximately 4 nanoseconds in the apo (unliganded) protein wikipedia.orgresearchgate.net. The precise dynamics of this loop are crucial, as they influence the rate-limiting steps of the catalytic process fishersci.atnih.govwikipedia.orgamericanelements.comdawnscientific.com.
Allosteric regulation, where binding at one site affects activity at another, appears to be a plausible mechanism for modulating YopH activity. Computational analyses have identified conserved allosteric communication pathways within YopH, suggesting that its activity could be regulated through distal sites nih.govwikipedia.orgwikipedia.org. Changes in the protein's dynamics upon ligand binding are observed, affecting key active site features like the WPD, pY, and E-loops fishersci.ca. Interestingly, the E-loop in YopH is reported to be quite rigid, contrasting with the more mobile E-loop found in PTP1B fishersci.canih.gov.
The stabilization of the enzyme-ligand complex in YopH is often driven by enthalpy, through the formation of additional favorable hydrogen bonding and ionic interactions upon loop closure americanelements.comfishersci.dk. However, research suggests that increased entropy resulting from more mobile protein residues can compensate for any loss of interactions due to mutations, potentially even leading to enhanced catalytic efficiency americanelements.comfishersci.dk. Furthermore, mutations to non-catalytic residues within the WPD-loop have been shown to alter the pH dependency of the reaction, highlighting the subtle but significant role of loop dynamics in regulating enzymatic function uni.lu.
Table 2: Dynamic Properties and Allosteric Insights of YopH
| Property | Description | Implications |
| Catalytic Rate | Exceptionally high (e.g., kcat ~600 s⁻¹ for pNPP). fishersci.cadawnscientific.comamericanelements.com | Contributes to high virulence of Yersinia. |
| WPD Loop Mobility | Higher mobility and larger accessible conformational space than PTP1B. nih.govwikipedia.org Fluctuates between open/closed (~4 ns). wikipedia.orgresearchgate.net | Influences catalytic efficiency and substrate binding; key factor in differential PTP activity rates. fishersci.atnih.govwikipedia.orgamericanelements.comdawnscientific.com |
| E-loop Rigidity | Highly rigid, unlike PTP1B. fishersci.canih.gov | Distinct dynamic characteristic that may impact YopH's specific catalytic mechanism compared to other PTPs. |
| Allosteric Pathways | Conserved communication pathways identified. nih.govwikipedia.orgwikipedia.org | Potential for allosteric regulation, offering avenues for inhibitor design targeting dynamics rather than just the active site. fishersci.canih.gov |
| Complex Stabilization | Enthalpy-driven by H-bonds/ionic interactions. Increased entropy from mobile residues can enhance efficiency. americanelements.comfishersci.dk | Explains how certain mutations might not destabilize enzyme-ligand complex and can even lead to improved catalytic rates by optimizing free energy. americanelements.comfishersci.dk |
Enzymatic Activity and Catalytic Mechanism of Yoph Protein
Protein Tyrosine Phosphatase Activity and Substrate Dephosphorylation
YopH functions by catalyzing the hydrolysis of phosphate (B84403) moieties from phosphotyrosine residues on various host cell proteins. This dephosphorylating activity disrupts critical host cellular processes, leading to the inhibition of phagocytosis and a compromised immune response. nih.govuniprot.orgontosight.ainih.govembopress.org
Key host cell substrates targeted by YopH include:
Focal adhesion proteins: p130Cas (Crk-associated substrate), Focal Adhesion Kinase (FAK), and Fyn-binding protein (Fyb). Dephosphorylation of these proteins by YopH leads to the disruption of focal complex structures and prevents bacterial uptake by host cells. nih.govresearchgate.netacs.orgembopress.orgproteopedia.orgrcsb.orgdiva-portal.org
Immune signaling molecules: Lck, ZAP-70, SLP-76, LAT, ADAP, and SKAP-HOM in T cells and macrophages. YopH's activity on these targets interferes with T-cell and B-lymphocyte activation, thereby suppressing the adaptive immune response. asm.orgnih.govdovepress.comresearchgate.netnih.gov
YopH possesses an N-terminal non-catalytic domain that acts as a substrate-binding domain, recognizing phosphotyrosine-containing target proteins. Additionally, a second substrate-targeting site within its catalytic domain has been identified, which cooperates with the N-terminal domain to ensure efficient recognition of specific substrates like p130Cas. nih.govresearchgate.netrcsb.org
Detailed Catalytic Mechanism of Phosphotyrosine Hydrolysis
YopH, like other classical protein tyrosine phosphatases, catalyzes phosphotyrosine hydrolysis through a conserved two-step "ping-pong" mechanism. This mechanism involves the formation of a covalent enzyme-substrate intermediate. nih.govacs.orgdiva-portal.orgrsc.orgnih.govwikipedia.orgresearchgate.netbiorxiv.org
Formation of the Phosphocysteine Intermediate
The first step of the catalytic cycle involves a nucleophilic attack on the phosphorus atom of the phosphotyrosine substrate. This attack is initiated by a highly reactive cysteine residue, Cys-403 (corresponding to Cys215 in PTP1B numbering), located within the conserved P-loop (phosphate-binding loop) of the active site. The Cys-403 forms a transient, covalently bound thiophosphate (phosphocysteine) enzyme intermediate. nih.govproteopedia.orgacs.orgnih.govwikipedia.orgresearchgate.netbiorxiv.orgresearchgate.netpnas.orgebi.ac.uk
A unique feature of YopH's active site is the unusually low pKa (approximately 4.6-5.0) of its catalytic Cys-403. This low pKa ensures that the cysteine is predominantly in its deprotonated, highly nucleophilic thiolate form at physiological pH, crucial for efficient catalysis. This is achieved through a specific hydrogen bonding network within the active site, involving residues such as a neighboring histidine. proteopedia.orgdiva-portal.orgrsc.orgresearchgate.netpnas.orgebi.ac.ukacs.org
Concurrently, a conserved aspartic acid residue, Asp-356 (D181 in PTP1B), residing on the flexible WPD-loop, plays a critical role. Upon substrate binding, the WPD-loop undergoes a significant conformational change, transitioning from an "open" (catalytically inactive) to a "closed" (catalytically active) conformation. This movement positions Asp-356 to act as a general acid, protonating the leaving group (the phenolic oxygen of tyrosine) during the initial phosphoryl transfer, which facilitates the cleavage of the phosphate-tyrosine bond. nih.govacs.orgdiva-portal.orgrsc.orgnih.govresearchgate.netbiorxiv.orgresearchgate.netebi.ac.uk
Nucleophilic Attack and Phosphate Release
In the second, often rate-limiting step, the phosphocysteine intermediate undergoes hydrolysis. The same Asp-356, now acting as a general base, activates a water molecule within the active site. This activated water molecule then performs a nucleophilic attack on the phosphorus atom of the thiophosphate intermediate. This attack results in the release of inorganic phosphate and the regeneration of the free, active enzyme, preparing it for another catalytic cycle. A conserved glutamine residue on the "Q-loop" is also involved in optimally positioning this nucleophilic water molecule. nih.govacs.orgdiva-portal.orgrsc.orgnih.govwikipedia.orgresearchgate.net
Kinetic Parameters and Exceptional Catalytic Efficiency
YopH is renowned for its exceptional catalytic efficiency, making it one of the most active PTPs known. acs.orgnih.gov Its turnover number (kcat), which represents the maximum number of substrate molecules converted to product per enzyme active site per second when the enzyme is saturated with substrate, is remarkably high. biorxiv.orgaklectures.com
For the hydrolysis of the model substrate p-nitrophenyl phosphate (pNPP), YopH exhibits kcat values ranging from approximately 600 s⁻¹ to 1300 s⁻¹ at its pH optimum. This contrasts sharply with human PTP1B, which has kcat values of around 25-52 s⁻¹ for the same substrate, demonstrating YopH's superior catalytic speed. acs.orgrsc.orgbiorxiv.orgnih.gov
| Enzyme | Substrate | kcat (s⁻¹) (approx.) | KM (mM) (approx.) |
| YopH | pNPP | 600 - 1300 acs.orgrsc.orgbiorxiv.org | Comparable to PTP1B biorxiv.org |
| PTP1B | pNPP | 25 - 52 acs.orgrsc.orgbiorxiv.org | Comparable to YopH biorxiv.org |
Factors Influencing YopH Protein Enzymatic Activity In Vitro
Redox Regulation and Active Site Environment
The enzymatic activity of YopH is significantly influenced by the redox state of its active site. The catalytic cysteine residue (Cys-403) is highly susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). hubrecht.eunih.govplos.orgresearchgate.netnih.govacs.org
Oxidation of Cys-403 leads to the formation of sulfenic acid (Cys-SOH), which typically results in the reversible inactivation of YopH. This reversible oxidation serves as a crucial regulatory mechanism, allowing the cell to rapidly modulate PTP activity in response to changes in the cellular redox environment. However, under highly oxidizing conditions, the sulfenic acid can be further oxidized to sulfinic or sulfonic acid forms, which generally leads to irreversible enzyme inactivation. hubrecht.eunih.govplos.orgresearchgate.netacs.org
The unusually low pKa of Cys-403 (approx. 4.6-5.0) contributes to its nucleophilic character but also makes it particularly vulnerable to oxidation. This vulnerability positions YopH, like other PTPs, as a potential sensor of the cellular redox state, mediating cellular responses to stimuli that induce ROS production. diva-portal.orgresearchgate.netpnas.orgacs.orghubrecht.eunih.govplos.orgresearchgate.net
The reversible nature of this oxidative inactivation is important for the enzyme's function. For instance, the inhibition of YopH by certain compounds, such as aurintricarboxylic acid (ATA) or citric acid, has been shown to be reversible, and its activity can be restored upon the removal of the inhibitor or in the presence of reducing agents like dithiothreitol (B142953) (DTT). acs.orgresearchgate.netnih.gov
Influence of Cofactors and Ions
YopH, a protein tyrosine phosphatase (PTP) from Yersinia, is an essential virulence factor that dephosphorylates host cell proteins to interfere with immune responses and facilitate bacterial pathogenesis. ebi.ac.ukuniprot.orgdrugbank.comuniprot.org While protein tyrosine phosphatases are generally not classified as metalloenzymes that require a metal ion for their inherent catalytic activity, their enzymatic function can be significantly modulated by the presence of various metal cations and anions. researchgate.netnih.gov
Modulation by Metal Ions Studies on YopH and related PTPs, such as the human PTP1B (which shares structural homology with YopH), have revealed distinct effects of certain ions. Zinc ions (Zn²⁺) act as potent inhibitors of PTPs, exhibiting picomolar to nanomolar affinities. researchgate.netnih.gov This inhibitory effect of zinc is considered biologically significant, as cellular zinc concentrations can fall within the range where such inhibition is observed, suggesting a role for zinc(II) in modulating PTP activity in vivo. nih.gov In contrast, magnesium ions (Mg²⁺) have been reported to exert a modest activating effect on native PTP1B. ufmg.br However, the precise influence of magnesium on YopH's catalytic activity can vary, with some chimeric constructs of YopH exhibiting inhibition by Mg²⁺. ufmg.br
Oxyanions that mimic the phosphate group are also known modulators. Vanadate (B1173111) (VO₄³⁻), which is structurally similar to phosphate, strongly inhibits PTPs, including YopH, with nanomolar to micromolar affinities. researchgate.netnih.govacs.orgnih.gov Research has shown that oxidovanadium(IV) complexes can potently inhibit YopH in the nanomolar range. acs.orgnih.gov This inhibition is competitive, suggesting that these complexes bind to the active site, mimicking the substrate. acs.orgnih.gov Another specific small molecule inhibitor, p-nitrocatechol sulfate (B86663) (pNCS), has been identified with a Ki value of 25 µM for YopH, demonstrating significant selectivity (13-60-fold) against a panel of mammalian PTPs. nih.gov
Influence of Ionic Strength and Other Compounds The catalytic efficiency of YopH is highly sensitive to the ionic strength of the reaction environment. Research on the YopH enzyme from Yersinia enterocolitica has shown that kinetic parameters, namely catalytic rate (kcat) and Michaelis constant (Km), are significantly affected by changes in ionic strength. As detailed in the table below, an increase in ionic strength from 20 mM to 1.5 M leads to a substantial increase in both kcat and Km, indicating that the enzyme's activity and substrate affinity are heavily influenced by the surrounding ion concentration. acs.orgunibo.it Chloride ions (Cl⁻) have been observed to bind within the phosphate-binding site of the active region in other bacterial PTPs, suggesting a potential role in modulating enzymatic activity through competition with phosphate. unibo.it
Table 1: Influence of Ionic Strength on YopH Kinetic Parameters
| Ionic Strength (mM) | kcat (s⁻¹) | Km (mM) |
| 20 | ~500 | ~1 |
| 1500 (1.5 M) | ~1104 | ~58 |
Beyond inorganic ions, certain organic compounds with carboxylic acid groups, such as citric acid and trimesic acid, have been identified as reversible inhibitors of YopH. dovepress.com These compounds demonstrate a greater inhibitory effect on bacterial YopH activity compared to human CD45 phosphatase activity, suggesting a potential for selective targeting. dovepress.com Molecular docking simulations have further supported the binding of citric acid to the YopH phosphatase. dovepress.com
Table 2: Key Modulators and Their Effects on YopH Activity
| Modulator | Effect | Affinity/Concentration Range | Reference |
| Zinc (Zn²⁺) | Inhibition | Picomolar to nanomolar | researchgate.netnih.gov |
| Magnesium (Mg²⁺) | Activation* | Modest | ufmg.br |
| Vanadate (VO₄³⁻) | Inhibition | Nanomolar to micromolar | researchgate.netnih.govacs.orgnih.gov |
| p-nitrocatechol sulfate (pNCS) | Inhibition | Ki = 25 µM | nih.gov |
| Citric Acid | Inhibition | Reversible | dovepress.com |
| Trimesic Acid | Inhibition | Reversible | dovepress.com |
*Note: Magnesium's effect can vary; some YopH chimeras show inhibition. ufmg.br
Host Pathogen Interactions Mediated by Yoph Protein
Translocation into Host Cells via Type III Secretion System
Yersinia utilizes a specialized apparatus known as the Type III Secretion System (T3SS) to directly inject effector proteins, including YopH, into the cytoplasm of target host cells. This system acts as a molecular syringe, forming a channel that spans the bacterial inner and outer membranes and the host cell plasma membrane. The effector proteins, referred to as Yersinia outer proteins (Yops), are translocated in a highly regulated manner.
YopH Protein Delivery Machinery and Associated Chaperones (SycH)
The translocation of YopH is a complex process that relies on specific components of the T3SS and a dedicated chaperone protein, SycH. The N-terminal region of YopH contains a secretion signal that is recognized by the T3SS machinery.
The chaperone SycH binds to a specific domain within the N-terminus of YopH (residues 20-70). This interaction is crucial for several reasons. SycH is thought to maintain YopH in a partially unfolded or "secretion-competent" state, preventing its premature aggregation or folding within the bacterial cytoplasm. Research has shown that the chaperone-binding part of YopH must lose its three-dimensional structure to bind to SycH, a mechanism described as "coupled folding and binding". This ensures that YopH can be efficiently threaded through the narrow channel of the T3SS needle complex. The structure of the SycH-YopH complex reveals that the YopH chaperone-binding domain wraps around SycH, with a "β-motif" on YopH inserting into a hydrophobic patch on the chaperone.
| Protein/Complex | Function in YopH Translocation | Organism |
| YopH | Effector protein with PTP activity. | Yersinia spp. |
| Type III Secretion System (T3SS) | Molecular syringe for injecting Yops into host cells. | Yersinia spp. |
| SycH | Chaperone protein that binds to YopH, maintaining it in a secretion-competent state. | Yersinia spp. |
| YopB and YopD | Form a translocation pore in the host cell membrane. | Yersinia spp. |
| LcrV | Forms the tip of the T3SS needle, aiding in pore formation. | Yersinia spp. |
Regulation of Translocation and Secretion Hierarchies
The secretion of Yops is a tightly controlled process, with a defined hierarchy that ensures the timely delivery of different effector proteins. diva-portal.orgplos.org This regulation is critical for the bacterium to effectively counteract the host's immune response. plos.org YopN, along with its associated proteins, acts as a gatekeeper, preventing the secretion of effector Yops in the absence of host cell contact. plos.org Upon contact, this "calcium plug" is released, allowing for the polarized translocation of Yops into the host cell.
There is a specific order of transport for the Yops. For instance, YopH is often translocated early in the infection process. diva-portal.org The chaperone SycH also binds to the regulatory protein LcrQ, and this competitive binding is believed to play a role in establishing the secretion hierarchy, allowing for the rapid secretion of YopH. diva-portal.org This ensures that YopH can immediately begin to dismantle the host's anti-pathogen responses. embopress.org
Modulation of Host Cell Signaling Pathways
Once inside the host cell, YopH exerts its pathogenic effects by dephosphorylating key host proteins involved in crucial signaling pathways. Its potent protein tyrosine phosphatase activity is essential for its virulence. embopress.orgembopress.org
Disruption of Focal Adhesion Dynamics and Cell Adhesion
Focal adhesions are complex structures that link the actin cytoskeleton to the extracellular matrix and are critical for cell adhesion, migration, and signaling. diva-portal.org YopH directly targets and disrupts these structures. embopress.org
Upon translocation, YopH localizes to focal adhesions. embopress.org This targeting is mediated by its N-terminal domain, which binds to specific substrates within these complexes. Key substrates of YopH in focal adhesions include focal adhesion kinase (FAK) and the docking protein p130Cas. embopress.orgnih.gov By dephosphorylating FAK and p130Cas, YopH disrupts the integrity of focal adhesions, leading to a loss of cell adhesion and detachment from the extracellular matrix. embopress.org Studies have shown that a catalytically inactive "substrate-trapping" mutant of YopH becomes trapped in complexes with hyperphosphorylated p130Cas in focal adhesions, confirming it as a direct substrate. embopress.org The dephosphorylation of these proteins by active YopH is rapid and selective, leading to the disassembly of focal adhesions. embopress.org
| YopH Substrate | Host Cell Type | Effect of Dephosphorylation |
| p130Cas (Crk-associated substrate) | Epithelial cells, Macrophages embopress.org | Disruption of focal adhesions, inhibition of phagocytosis. embopress.org |
| FAK (Focal Adhesion Kinase) | Epithelial cells embopress.orgnih.gov | Disruption of focal adhesions, inhibition of bacterial uptake. embopress.org |
| Fyb (Fyn-binding protein) | Macrophages diva-portal.orgnih.gov | Inhibition of phagocytosis, cytotoxicity. diva-portal.orgnih.gov |
| SKAP-HOM (SKAP55 homologue) | Macrophages diva-portal.orgnih.gov | Interference with adhesion-regulated signaling. nih.gov |
| Paxillin (B1203293) | J774 cells | Dephosphorylation associated with inhibition of phagocytosis signaling. |
Inhibition of Phagocytosis and Bacterial Uptake by Host Cells
One of the primary roles of YopH is to prevent the uptake of Yersinia by professional phagocytes like macrophages and neutrophils, a process known as antiphagocytosis. diva-portal.orgnih.gov This allows the bacteria to replicate in extracellular niches within the host's lymphatic tissues.
The inhibition of phagocytosis is a direct consequence of YopH's ability to dephosphorylate key signaling molecules. diva-portal.org The binding of Yersinia to host cells via its surface protein invasin (B1167395) normally triggers signaling cascades that lead to cytoskeletal rearrangements and bacterial engulfment. diva-portal.org YopH counteracts this by dephosphorylating proteins such as p130Cas and FAK, which are crucial for these signaling pathways. diva-portal.org This dephosphorylation effectively blocks the signals required for the host cell to internalize the bacterium.
In immune cells, YopH also targets other specific substrates. diva-portal.org In macrophages, YopH dephosphorylates Fyb (Fyn-binding protein) and SKAP-HOM (SKAP55 homologue). diva-portal.orgnih.govnih.gov The interaction with Fyb is critical for the antiphagocytic and cytotoxic effects of YopH in these cells. diva-portal.orgnih.gov Furthermore, YopH has been shown to inhibit the production of reactive oxygen species (ROS) in neutrophils by targeting proteins like Src kinase-associated phosphoprotein-2 (SKAP2). xiahepublishing.com
Interference with Host Cytoskeletal Rearrangements
The host cell cytoskeleton, particularly the actin network, undergoes dynamic rearrangements during processes like cell adhesion and phagocytosis. diva-portal.org YopH, by targeting signaling pathways that control the cytoskeleton, effectively interferes with these rearrangements. diva-portal.orgnih.gov
Suppression of Host Immune Cell Activation and Function
The Yersinia outer protein H (YopH) is a potent protein tyrosine phosphatase (PTP) that plays a crucial role in the bacterium's ability to evade the host immune system. dovepress.com By injecting YopH into various immune cells via a type III secretion system, Yersinia effectively dampens the host's innate and adaptive immune responses. plos.orgbiorxiv.org This suppression is achieved by targeting key signaling molecules involved in immune cell activation, proliferation, and effector functions. plos.org
Effects on Neutrophils: Reactive Oxygen Species (ROS) Production, Calcium Flux, and Degranulation
Neutrophils are essential first-line defenders against bacterial infections. YopH systematically dismantles their antimicrobial capabilities by interfering with critical activation processes. nih.gov The growth of Yersinia mutants lacking YopH (ΔyopH) is significantly restored in the absence of neutrophils, highlighting that YopH's primary function is to neutralize these cells. nih.gov
Reactive Oxygen Species (ROS) Production: YopH is critical for protecting Yersinia from ROS produced by neutrophils. plos.org It inhibits ROS production triggered through various pathways, including those stimulated by integrin receptors, G-protein coupled receptors (GPCRs), and Fcγ receptors (FcγR). nih.gov The growth defect of a ΔyopH mutant is significantly rescued in mice that cannot produce ROS (gp91phox-/- mice), demonstrating the importance of this YopH function during an infection. plos.org YopH achieves this by dephosphorylating key signaling components like SKAP2, which is involved in integrin- and GPCR-mediated ROS production. nih.govxiahepublishing.com
Degranulation: The release of antimicrobial proteins from granules is a major neutrophil effector function. YopH, in concert with another effector protein, YopE, blocks neutrophil degranulation. nih.govasm.org YopH is sufficient to inhibit the release of primary granules by interfering with calcium flux. researchgate.net It also inhibits degranulation triggered by integrin, GPCR, and FcγR stimulation. nih.gov This is achieved by targeting signaling hubs like PRAM-1 and SLP-76, which are involved in regulating integrin-dependent degranulation. nih.gov
| Effect on Neutrophils | Key Findings | Targeted Pathways/Molecules | Citations |
| ROS Production | YopH is essential for protecting Yersinia from neutrophil-produced ROS. | Integrin receptors, GPCRs, FcγRs, SKAP2, SLP-76. | nih.govplos.orgxiahepublishing.comnih.gov |
| Calcium Flux | YopH specifically blocks β1 integrin-induced calcium signals. | SLP-76/Vav/PLCγ2 signaling axis. | asm.orgnih.govresearchgate.netresearchgate.net |
| Degranulation | YopH inhibits the release of antimicrobial granules, often working with YopE. | PRAM-1, SLP-76, integrin and FcγR signaling. | nih.govnih.govasm.org |
Impact on Macrophages: Phagocytic Activity and Inflammatory Responses
Macrophages are critical for phagocytosing pathogens and orchestrating the inflammatory response. YopH subverts these functions to promote bacterial survival.
Phagocytic Activity: YopH is a potent inhibitor of phagocytosis in macrophages. dovepress.com It disrupts the cytoskeletal rearrangements necessary for bacterial uptake by dephosphorylating key proteins in focal adhesion complexes. embopress.orgwjgnet.com Upon infection of macrophages, YopH rapidly dephosphorylates proteins in the 120 kDa range, which have been identified as the docking proteins p130Cas and Fyn-binding protein (Fyb). nih.govdiva-portal.org This dephosphorylation leads to the disruption of focal complexes and blocks the uptake of bacteria. embopress.orgnih.govdiva-portal.org Other YopH substrates involved in inhibiting phagocytosis include FAK and paxillin. wjgnet.combiologists.com
Inflammatory Responses: YopH significantly suppresses the production of proinflammatory mediators in macrophages. biorxiv.org It inhibits the production of the chemokine Monocyte Chemoattractant Protein-1 (MCP-1), which would normally recruit more macrophages to the site of infection. wjgnet.comnih.gov This effect is linked to YopH's ability to inactivate the PI3K/Akt signaling pathway. nih.gov YopH also contributes to the reduced production of other proinflammatory cytokines like Tumor Necrosis Factor-α (TNF-α). plos.orgwjgnet.com This tempering of the immune response is crucial for the establishment of Yersinia infection. nih.gov
| Effect on Macrophages | Key Findings | Targeted Pathways/Molecules | Citations |
| Phagocytosis | YopH blocks bacterial uptake by disrupting focal adhesions. | p130Cas, Fyb, FAK, paxillin. | embopress.orgwjgnet.comnih.govdiva-portal.org |
| Inflammatory Response | YopH suppresses the production of proinflammatory cytokines and chemokines. | PI3K/Akt pathway, MCP-1, TNF-α. | biorxiv.orgwjgnet.comnih.gov |
Modulation of T-lymphocyte and B-lymphocyte Activation
To establish a systemic infection, Yersinia must also overcome the adaptive immune response mediated by T and B lymphocytes. YopH is a key weapon in this context, directly impairing lymphocyte activation. rupress.orgnih.gov
T-lymphocyte Activation: YopH severely curtails T-cell activation by targeting the earliest steps in T-cell receptor (TCR) signaling. rupress.orgnih.gov Exposure of T-cells to YopH results in a dramatic reduction in intracellular tyrosine phosphorylation, preventing T-cell activation. nih.gov A primary target is the Lck tyrosine kinase, which YopH dephosphorylates at its activating site (Tyr-394). nih.govnih.gov By inactivating Lck, YopH effectively shuts down the entire TCR signaling cascade, preventing downstream events like calcium flux and the production of interleukin-2 (B1167480) (IL-2), a cytokine crucial for T-cell proliferation. nih.govrupress.orgnih.govnih.gov YopH also targets other key signaling molecules in T-cells, including ZAP-70, LAT, and SLP-76. researchgate.netnih.govfrontiersin.org
B-lymphocyte Activation: Similar to its effects on T-cells, YopH inhibits B-cell activation following engagement of the B-cell receptor (BCR). rupress.orgnih.gov It causes a widespread dephosphorylation of proteins involved in the BCR signaling complex. rupress.orgnih.gov Consequently, B-cells exposed to YopH fail to upregulate costimulatory molecules, such as B7.2, which are necessary for effective interaction with T-cells. rupress.orgnih.govnih.gov This blockade of both T-cell and B-cell responses demonstrates a comprehensive strategy by Yersinia to dismantle the adaptive immune defense. nih.govresearchgate.net
| Effect on Lymphocytes | Key Findings | Targeted Pathways/Molecules | Citations |
| T-lymphocyte Activation | YopH blocks TCR signaling at its initial step, inhibiting calcium flux and IL-2 production. | Lck, ZAP-70, LAT, SLP-76. | nih.govrupress.orgnih.govnih.govresearchgate.net |
| B-lymphocyte Activation | YopH inhibits BCR signaling, preventing the upregulation of costimulatory molecules. | BCR signaling complex components, B7.2. | rupress.orgnih.govnih.govresearchgate.net |
Interference with Specific Signaling Cascades
YopH exerts its widespread immunosuppressive effects by targeting central nodes within critical host cell signaling pathways. Its high-level phosphatase activity allows it to efficiently dephosphorylate and inactivate multiple substrates, leading to a collapse of cellular communication. embopress.org
Integrin-Mediated Signaling Pathways
Integrin signaling is fundamental for cell adhesion, migration, and phagocytosis, making it a prime target for YopH. YopH-mediated disruption of β1 integrin signaling is a key mechanism for inhibiting the uptake of Yersinia by host cells. asm.orgembopress.org YopH achieves this by dephosphorylating a scaffold of proteins that form focal adhesion complexes. wjgnet.combiologists.com
Key substrates of YopH in this pathway include:
Focal Adhesion Kinase (FAK): YopH dephosphorylates FAK, a central kinase in integrin signaling, leading to the disruption of peripheral focal complexes. embopress.orgwjgnet.com
p130Cas (Crk-associated substrate): This docking protein is a major YopH substrate in multiple cell types, including epithelial cells and macrophages. embopress.orgnih.govembopress.org Its dephosphorylation by YopH is a critical event in blocking phagocytosis. embopress.orgdiva-portal.org
Paxillin: Another focal adhesion protein that is a direct substrate for YopH. biologists.comresearchgate.net
SKAP-HOM and PRAM-1: In neutrophils, YopH targets the PRAM-1/SKAP-HOM signaling hub, which is downstream of integrin receptors and crucial for functions like ROS production and degranulation. nih.govwjgnet.com
SLP-76: This adapter protein is a critical signaling component downstream of integrins in neutrophils, and its dephosphorylation by YopH cripples multiple antimicrobial responses. nih.govwjgnet.com
By targeting these multiple components, YopH ensures a comprehensive shutdown of integrin-mediated cellular functions. nih.gov
PI3K/Akt Pathway Dysregulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell proliferation, survival, and inflammatory responses. nih.gov YopH has been identified as a key bacterial effector responsible for inactivating this pathway in both macrophages and T-lymphocytes. nih.govnih.gov
In macrophages infected with Yersinia, an initial activation of Akt is followed by a YopH-dependent dephosphorylation and inactivation of Akt and its downstream targets, such as GSK-3 and the forkhead transcription factor FKHRL1. nih.gov This inactivation correlates with the suppression of MCP-1 production. nih.gov While the precise mechanism was initially unknown, it has been shown that YopH can interact with and dephosphorylate the p85 regulatory subunit of PI3K. plos.org
In T-lymphocytes, the inhibition of the PI3K/Akt pathway by YopH contributes to the block in IL-2 secretion and cell proliferation, further crippling the adaptive immune response. nih.gov
Cross-Talk with MAPK and NF-κB Pathways (indirect effects)
The Yersinia effector protein YopH is a highly potent protein tyrosine phosphatase (PTP) that primarily targets components of focal adhesion signaling and pathways regulating the cytoskeleton. wjgnet.comtandfonline.com While other Yersinia effectors, such as YopJ (also known as YopP), directly inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) signaling pathways, YopH's influence is considered more indirect. tandfonline.complos.orggenome.jpnih.govkegg.jp YopH's primary mechanism involves the dephosphorylation of key signaling proteins, which can, in turn, affect downstream pathways, including those leading to MAPK activation. wjgnet.com
Identified Host Substrates of YopH Protein
YopH is known for its promiscuous substrate specificity, allowing it to target a range of host proteins to effectively dismantle cellular signaling and immune responses. nih.gov Its substrates are primarily focal adhesion proteins and signaling adaptors involved in cytoskeletal regulation and immune cell activation. wjgnet.complos.org
Focal Adhesion Kinase (FAK) is a critical non-receptor protein tyrosine kinase involved in integrin-mediated signaling and the assembly of focal adhesions, which link the extracellular matrix to the actin cytoskeleton. embopress.orgbiologists.com FAK is a well-established substrate of YopH. plos.orgembopress.orgbiologists.comcapes.gov.br Upon infection of host cells, such as human epithelial cells, Yersinia translocates YopH into the cytoplasm, where it directly dephosphorylates FAK. embopress.orgbiologists.com This action is associated with the disruption of peripheral focal complexes and an inhibition of the host cell's ability to internalize the bacteria. embopress.org
The interaction requires the tyrosine-phosphorylated form of FAK. embopress.org A catalytically inactive, "substrate-trapping" mutant of YopH co-precipitates with phosphorylated FAK, confirming the direct association. embopress.org The dephosphorylation of FAK by active YopH is a key event in the pathogen's strategy to evade the host immune response by interfering with actin cytoskeletal remodeling necessary for phagocytosis. embopress.orgbiologists.com
Research Findings: YopH and Focal Adhesion Kinase (FAK)
| Finding | Cell Type | Method | Outcome | Citations |
|---|---|---|---|---|
| FAK is a direct substrate of YopH. | Epithelial cells (HeLa), Macrophages | Immunoprecipitation, Immunoblotting | YopH dephosphorylates FAK, leading to disruption of focal adhesions. | plos.orgembopress.orgbiologists.comasm.org |
| YopH interaction requires tyrosine-phosphorylated FAK. | Epithelial cells (HeLa) | Co-precipitation with inactive YopH mutant | Inactive YopH traps phosphorylated FAK, confirming it as a direct substrate. | embopress.org |
| YopH-mediated dephosphorylation of FAK inhibits bacterial uptake. | Epithelial cells (HeLa) | Infection assays | Disruption of integrin signaling impairs phagocytosis. | embopress.orgbiologists.com |
The Crk-associated substrate, a docking protein with a molecular weight of 130 kDa (p130Cas), is a prominent substrate for YopH in both epithelial cells and macrophages. plos.orgembopress.orgnih.govembopress.orgnih.gov During Yersinia infection, translocated YopH targets focal adhesions, leading to the rapid and selective dephosphorylation of p130Cas. nih.govembopress.orgnih.gov This docking protein is crucial for assembling signaling complexes; its substrate domain contains multiple tyrosine phosphorylation motifs that, when phosphorylated, serve as binding sites for proteins with SH2 domains, such as Crk. embopress.org
The interaction between YopH and p130Cas is dependent on the phosphorylation state of p130Cas; YopH preferentially binds to the hyperphosphorylated form of the protein. embopress.orgembopress.org Studies using a substrate-trapping mutant of YopH (YopHC403S) showed that it localizes to focal adhesions and forms a stable complex with hyperphosphorylated p130Cas. nih.govembopress.orgnih.gov The dephosphorylation of p130Cas by YopH prevents the recruitment of downstream signaling molecules, thereby disrupting focal adhesion structures and blocking signal transduction required for cytoskeletal rearrangements during phagocytosis. embopress.orgembopress.org Furthermore, the association with p130Cas is critical for the correct subcellular localization of YopH to focal complexes, and this interaction is vital for Yersinia's virulence. nih.govnih.gov
Research Findings: YopH and p130Cas
| Finding | Cell Type | Method | Outcome | Citations |
|---|---|---|---|---|
| p130Cas is a major, direct substrate of YopH. | Epithelial cells (HeLa), Macrophages | Immunoprecipitation, Immunofluorescence | YopH localizes to focal adhesions and rapidly dephosphorylates p130Cas. | embopress.orgnih.govembopress.orgnih.govnih.gov |
| Interaction is phosphotyrosine-dependent. | Epithelial cells (HeLa) | In vitro binding assays, co-precipitation | Inactive YopH binds to hyperphosphorylated p130Cas. | nih.govembopress.org |
| Interaction with p130Cas is required for YopH localization and virulence. | Epithelial cells | Infection with YopH mutants | YopH mutants unable to bind p130Cas fail to localize to focal adhesions and show attenuated virulence. | nih.govnih.gov |
| Dephosphorylation of p130Cas disrupts focal adhesions and inhibits bacterial uptake. | Epithelial cells | Infection assays, microscopy | Prevents recruitment of signaling proteins, blocking cytoskeletal rearrangements. | embopress.orgembopress.org |
Fyn-binding protein (Fyb), also known as SLP-76 associated protein of 130 kDa (SLAP-130) or adhesion and degranulation promoting adaptor protein (ADAP), is an immune cell-specific adaptor protein identified as a key YopH substrate in macrophages. plos.orgnih.govkarger.comkarger.com Through its enzymatic activity, YopH interferes with cytoskeletal rearrangements necessary for phagocytosis by dephosphorylating Fyb. nih.govkarger.comkarger.comdiva-portal.org
The interaction between YopH and Fyb is complex, involving both phosphotyrosine-dependent and -independent mechanisms. nih.govkarger.comkarger.com The N-terminal substrate-binding domain (residues 1-130) and the C-terminal catalytic domain of YopH both bind to Fyb in a phosphotyrosine-dependent manner. nih.govkarger.com Additionally, a central region of YopH can interact with the C-terminus of Fyb independently of phosphorylation. nih.govkarger.comdiva-portal.org The N-terminal binding region of YopH is particularly important for its functions in macrophages, including the dephosphorylation of Fyb, the blockage of phagocytosis, and the induction of cytotoxic effects. nih.govkarger.comdiva-portal.org
Research Findings: YopH and Fyn-Binding Protein (Fyb)
| Finding | Cell Type | Method | Outcome | Citations |
|---|---|---|---|---|
| Fyb is an immune cell-specific substrate of YopH. | Macrophages | Biochemical assays | YopH dephosphorylates Fyb, interfering with phagocytosis. | plos.orgnih.govkarger.comkarger.com |
| YopH binds Fyb through multiple domains. | Macrophages | Pull-down assays, co-immunoprecipitation | Binding occurs via phosphotyrosine-dependent (N-terminus, C-terminus) and -independent (central region) interactions. | nih.govkarger.comdiva-portal.org |
| N-terminal domain of YopH is crucial for its function against Fyb. | Macrophages | Infection with YopH deletion mutants | The N-terminal domain is required for Fyb dephosphorylation and blockage of phagocytosis. | nih.govkarger.comdiva-portal.org |
Src Kinase-Associated Phosphoprotein-2 (SKAP2), also known as SKAP-HOM (SKAP55 homologue), is an adaptor protein that has been identified as a YopH substrate in macrophages and neutrophils. wjgnet.complos.orgnih.govkarger.com In neutrophils isolated from infected mice, SKAP2 is one of several adaptor proteins that are dephosphorylated in the presence of YopH. nih.gov This dephosphorylation is part of YopH's strategy to block antimicrobial functions, such as the production of reactive oxygen species (ROS). nih.gov
YopH targets both SKAP2-dependent and -independent signaling pathways. nih.gov For instance, while SKAP2 is required for ROS production mediated by integrin and G-protein coupled receptors (GPCRs), YopH can inhibit this process. nih.gov The growth of a Yersinia mutant lacking yopH is partially restored in mice deficient in SKAP2, indicating that SKAP2 is a biologically relevant target of YopH during infection. nih.gov By dephosphorylating SKAP2 and associated proteins, YopH effectively uncouples receptor stimulation from downstream effector functions in neutrophils. nih.govnih.gov
Research Findings: YopH and SKAP2/SKAP-HOM
| Finding | Cell Type | Method | Outcome | Citations |
|---|---|---|---|---|
| SKAP2 (SKAP-HOM) is a YopH substrate. | Macrophages, Neutrophils | Immunoprecipitation, Western blot | YopH dephosphorylates SKAP2 in infected cells. | plos.orgnih.govkarger.comnih.gov |
| Dephosphorylation of SKAP2 contributes to inhibition of neutrophil functions. | Neutrophils | Infection of knockout mice, in vitro neutrophil assays | YopH inhibits ROS production by targeting SKAP2-dependent pathways. | nih.gov |
| YopH targets both SKAP2-dependent and -independent pathways. | Neutrophils | Functional assays with receptor stimulation | Demonstrates YopH's broad inhibitory effects on neutrophil signaling. | nih.gov |
In neutrophils, YopH targets additional key adaptor proteins, including the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) and the PML-RARA regulated adaptor molecule 1 (PRAM-1). wjgnet.comnih.govasm.orgnih.govresearchgate.net These proteins are crucial for signal transduction downstream of integrin and other immune receptors. During an in vivo infection, YopH was found to inactivate the PRAM-1/SKAP-HOM and the SLP-76/Vav/PLCγ2 signal-transduction axes in neutrophils. wjgnet.comnih.gov
The dephosphorylation of SLP-76 and PRAM-1 by YopH leads to a blockade of calcium flux and subsequent inhibition of IL-10 production in neutrophils. nih.gov PRAM-1, which associates with SKAP-HOM, is dephosphorylated in a YopH-dependent manner. nih.gov Similarly, SLP-76, a critical component for integrin-dependent neutrophil functions, is dephosphorylated in the presence of YopH. nih.govnih.gov This targeting of multiple upstream adaptors ensures a comprehensive shutdown of neutrophil activation, which is critical for the survival of Yersinia in host tissues. wjgnet.comnih.gov
Research Findings: YopH, SLP-76, and PRAM-1
| Finding | Cell Type | Method | Outcome | Citations |
|---|---|---|---|---|
| SLP-76 and PRAM-1 are YopH targets in neutrophils. | Neutrophils | Analysis of cells from infected mice | YopH causes dephosphorylation of SLP-76 and PRAM-1. | wjgnet.comnih.govasm.orgnih.gov |
| YopH inactivates the PRAM-1/SKAP-HOM signaling hub. | Neutrophils | Immunoprecipitation, Western blot | Disruption of integrin signaling pathways. | wjgnet.comnih.gov |
| YopH targets the SLP-76/Vav/PLCγ2 signaling axis. | Neutrophils | Functional assays | Inhibition of calcium flux and downstream cytokine production (IL-10). | nih.gov |
| Targeting of these adaptors is critical for inactivating neutrophil antimicrobial responses. | Neutrophils | In vivo infection models | Inactivation of these signaling pathways is crucial for Yersinia survival. | nih.gov |
p85 Regulatory Subunit of PI3K
The p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K) has been identified as a direct substrate of the YopH protein. nih.govplos.org Biochemical studies have demonstrated that YopH can bind to and dephosphorylate p85. nih.govplos.org The PI3K pathway is integral to both innate and adaptive immune responses, and its inhibition by YopH has significant consequences for the host. nih.gov Dephosphorylation of p85 by YopH is believed to impede the PI3K/Akt signaling pathway, which in turn can lead to reduced production of cytokines such as macrophage chemoattractant protein-1 (MCP-1) and interleukin-2 (IL-2). nih.gov This disruption of chemokine production would hinder the recruitment of monocytes to the site of infection. nih.gov While YopH interacts with various signaling proteins, p85 is one of the few that is directly dephosphorylated, suggesting a targeted mechanism to disrupt PI3K-dependent signaling. plos.organnualreviews.org
Gab1 and Gab2 Adapter Proteins
The Grb2-associated binder (Gab) proteins, specifically Gab1 and Gab2, are scaffolding adapter proteins that play a crucial role in signal transduction downstream of various receptors, including antigen and cytokine receptors. nih.govplos.org Research has shown that YopH interacts with both Gab1 and Gab2. nih.govplos.org However, unlike p85, Gab1 and Gab2 are not dephosphorylated by YopH. nih.govplos.org It is hypothesized that YopH utilizes these adapter proteins to localize itself to signaling complexes where it can then access and dephosphorylate its true substrates. nih.govplos.orgwjgnet.com Following receptor engagement, Gab1 and Gab2 become tyrosine phosphorylated, which allows them to recruit other signaling molecules, including the p85 subunit of PI3K, through their SH2 domains. nih.govplos.org By binding to the Gab adaptors, YopH may gain proximity to p85 and other components of the signaling complex, thereby facilitating the disruption of pathways that regulate processes like phagocytosis. nih.govnih.gov
Vav Family Proteins
Vav family proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for Rho family GTPases and also function as adapter proteins in hematopoietic cells. nih.govresearchgate.net They are involved in signaling pathways downstream of immune receptors that regulate the actin cytoskeleton. nih.gov Biochemical assays have demonstrated an interaction between YopH and Vav proteins. nih.govplos.org Similar to its interaction with Gab proteins, YopH binds to Vav but does not dephosphorylate it. nih.govplos.org This suggests that YopH may use Vav as a docking platform to target other signaling proteins involved in cytoskeletal rearrangements and immune cell activation. nih.gov
Lck and LAT in T-cells
In T-cells, YopH effectively disrupts T-cell receptor (TCR) signaling, a critical step in initiating an adaptive immune response. nih.govresearchgate.net Two key targets of YopH in this context are the lymphocyte-specific protein tyrosine kinase (Lck) and the linker for activation of T-cells (LAT). nih.govnih.gov YopH has been shown to dephosphorylate Lck at its positive regulatory site, Tyr-394, which effectively inactivates the kinase. nih.gov This action blocks TCR signaling at its very beginning. nih.gov
Furthermore, YopH specifically targets phosphorylated LAT and the SH2-domain–containing leukocyte protein of 76 kD (SLP-76). nih.gov Even at low bacteria-to-T-cell ratios, the tyrosine phosphorylation levels of LAT and SLP-76 are significantly reduced in the presence of YopH. nih.gov This indicates that LAT and SLP-76 are primary targets of YopH in T-cells. nih.gov The dephosphorylation of these crucial adapter molecules prevents the assembly of the downstream signaling complexes necessary for T-cell activation, leading to an inhibition of calcium flux and PI3K activity. nih.gov
Paxillin
Paxillin is a focal adhesion-associated protein that functions as a scaffold in signal transduction and cytoskeletal organization. mdpi.com In epithelial cells, YopH has been shown to dephosphorylate paxillin, which is associated with the disruption of focal adhesions. nih.govmdpi.com This dephosphorylation event is part of the mechanism by which Yersinia resists phagocytosis. nih.gov However, the role of paxillin as a YopH substrate appears to be cell-type specific. nih.gov Studies in polymorphonuclear cells (PMNs) from infected spleens have shown that while other proteins are dephosphorylated in a YopH-dependent manner, paxillin is not a major target in these immune cells during infection. nih.gov This suggests that while paxillin is a clear substrate in certain cellular contexts, YopH may prioritize other targets in different cell types to dismantle host defenses. nih.gov
Other Undefined Host Phosphoproteins
During infection, YopH exhibits broad-spectrum phosphatase activity, leading to the dephosphorylation of numerous host proteins beyond the well-characterized substrates. nih.gov Western blot analysis of lysates from neutrophils isolated from infected tissues has revealed several protein bands with decreased tyrosine phosphorylation in the presence of YopH. nih.gov These undefined phosphoproteins have molecular weights of approximately 200 kDa, 160 kDa, 70 kDa, 55 kDa, and 35 kDa. nih.gov This observation suggests that YopH either has multiple direct targets or that its dephosphorylation of a key protein in a signaling cascade leads to the subsequent dephosphorylation of other proteins within that pathway. nih.gov The identification of these additional substrates remains an active area of research to fully understand the comprehensive impact of YopH on host cell signaling.
Compound and Protein Information
| Name | Type | Function/Role in Context |
| YopH protein, Yersinia | Bacterial Protein Tyrosine Phosphatase | A key virulence factor of Yersinia that dephosphorylates host proteins to disrupt immune signaling. nih.govplos.orgnih.gov |
| p85 | Regulatory Subunit of PI3K | A direct substrate of YopH; its dephosphorylation inhibits the PI3K/Akt pathway. nih.govplos.organnualreviews.org |
| Gab1 | Adapter Protein | Interacts with YopH, likely serving as a scaffold to bring YopH to signaling complexes. nih.govplos.orgnih.gov |
| Gab2 | Adapter Protein | Interacts with YopH, similar to Gab1, likely localizing YopH to its substrates. nih.govplos.orgnih.gov |
| Vav | Guanine Nucleotide Exchange Factor / Adapter Protein | Binds to YopH without being dephosphorylated, potentially targeting YopH to cytoskeletal regulatory pathways. nih.govplos.org |
| Lck | Tyrosine Kinase | A primary target of YopH in T-cells; dephosphorylated at Tyr-394, leading to its inactivation. nih.govresearchgate.net |
| LAT | Adapter Protein | A crucial adapter in T-cell signaling that is a primary target for dephosphorylation by YopH. researchgate.netnih.gov |
| Paxillin | Focal Adhesion Protein | A YopH substrate in epithelial cells, involved in focal adhesion disassembly, but not a major target in PMNs. nih.govmdpi.comnih.gov |
Role of Yoph Protein in Yersinia Virulence and Disease Pathogenesis
Essentiality for Full Virulence in Animal Infection Models
YopH is indispensable for the full virulence of pathogenic Yersinia species in animal infection models. Studies utilizing YopH-deficient mutant strains (Y. enterocolitica ΔyopH or Y. pestis ΔyopH) consistently demonstrate a significant attenuation of disease, underscoring its critical role in pathogenicity. asm.orgontosight.ainih.gov For instance, an in-frame deletion of the yopH gene in Yersinia pestis CO92 results in attenuated virulence in both bubonic and pneumonic plague models. nih.gov This attenuation is attributed to YopH's ability to subvert multiple host immune mechanisms, allowing the bacteria to survive and proliferate within host tissues. asm.orgplos.orgtandfonline.com In the absence of YopH, Yersinia becomes more susceptible to host defenses, including neutrophil recruitment and other phagocytic processes. asm.orgnih.govasm.org
Impact on Bacterial Survival and Proliferation within Host Tissues
The presence of YopH significantly enhances the survival and proliferation of Yersinia within host tissues. By inhibiting phagocytosis and disrupting the host cell cytoskeleton, YopH allows Yersinia to resist internalization by immune cells such as macrophages, neutrophils, and dendritic cells. plos.orgresearchgate.nettandfonline.comasm.orgembopress.orgwjgnet.comnih.govnih.gov This antiphagocytic activity is crucial for Yersinia to proliferate extracellularly in lymphatic tissues. asm.organnualreviews.orgplos.orgembopress.orgnih.gov For example, Yersinia pseudotuberculosis strains lacking yopH exhibit defects in colonization of mesenteric lymph nodes, a colonization defect that can be rescued by depleting neutrophils from the mice, highlighting the importance of YopH in counteracting neutrophil-mediated bacterial clearance. asm.org YopH achieves this by dephosphorylating key host proteins involved in signal transduction, such as p130Cas, FAK, Fyb, SKAP2, SLP-76, and others, which are critical for focal adhesion formation, cytoskeletal rearrangement, and proper immune cell function. asm.orgplos.orgnih.govembopress.orgnih.govrcsb.orgresearchgate.netnih.govnih.gov
Table 1: Key Host Proteins Targeted by YopH and Their Affected Functions
| Host Protein Target | Affected Function | References |
| p130Cas | Focal adhesion disruption, Phagocytosis inhibition | plos.orgembopress.orgrcsb.orgnih.gov |
| FAK | Focal adhesion disruption, Phagocytosis inhibition | plos.orgresearchgate.netembopress.orgnih.gov |
| Fyb | Phagocytosis inhibition | plos.orgnih.govnih.gov |
| SKAP2 | ROS production, Phagocytosis, Integrin-mediated migration | researchgate.netnih.govxiahepublishing.com |
| SLP-76 | Calcium response, Neutrophil activation | plos.orgnih.govresearchgate.net |
| Lck | T-cell signaling | plos.orgnih.gov |
| LAT | T-cell signaling | plos.org |
| p85 | Signal transduction | plos.orgnih.gov |
Contribution to Colonization of Lymphoid Organs and Other Sites
YopH significantly contributes to the colonization and persistence of Yersinia in lymphoid organs and other host tissues. Pathogenic Yersinia species exhibit tropism for lymphoid tissues, such as Peyer's patches and mesenteric lymph nodes, where they rapidly proliferate extracellularly. asm.orgplos.orgplos.org YopH's ability to inhibit phagocytosis and disrupt cellular signaling pathways is critical for establishing infection in these sites. asm.organnualreviews.orgplos.orgasm.orgnih.govplos.org Specifically, a yopH mutant strain of Yersinia pseudotuberculosis demonstrates a failure to colonize the mesenteric lymph nodes effectively. nih.gov This highlights YopH's role in allowing Yersinia to overcome initial host defenses and establish a systemic infection.
Modulation of Early Pro-Inflammatory Cytokine Responses
YopH plays a crucial role in modulating early pro-inflammatory cytokine responses in the host, thereby preventing an effective immune response. Upon translocation into host cells, YopH can inhibit the production of various pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1). asm.orgwjgnet.comnih.govplos.orgnih.govnih.gov For example, studies with Yersinia pestis ΔyopH mutants show an early pro-inflammatory response in the lungs, characterized by increased TNF-α and IL-1β, which is not observed during wild-type infection until later stages. nih.govnih.gov This demonstrates that YopH actively suppresses these early responses, contributing to the establishment and progression of Yersinia infection. nih.govnih.gov YopH also impacts calcium signaling and reactive oxygen species (ROS) production in phagocytes, further contributing to the suppression of host defense mechanisms. plos.orgwjgnet.comnih.govnih.gov
Genetic Attenuation of Yersinia Strains Lacking YopH Protein Activity
The genetic attenuation of Yersinia strains lacking functional YopH protein activity is well-documented and underscores its importance as a virulence determinant. Strains with an in-frame deletion of the yopH gene or mutations that impair its tyrosine phosphatase activity show significantly reduced virulence in various animal models. asm.orgontosight.ainih.govnih.govasm.orgnih.govnih.govnih.govtandfonline.com For instance, Yersinia pestis CO92 ΔyopH is highly attenuated and cannot disseminate from the lungs to the liver or spleen, eventually being cleared from the host, in contrast to the rapid dissemination and lethality of the wild-type strain. nih.govnih.gov This attenuation is so pronounced that YopH-deficient strains have been investigated as potential live, attenuated vaccine candidates, demonstrating high levels of protection against wild-type challenge. asm.orgnih.gov The inability of these attenuated strains to establish and maintain high bacterial burdens in host tissues is a direct consequence of their compromised ability to subvert the host immune system without YopH. asm.orgasm.orgnih.govnih.govnih.gov
Compound Names and PubChem CIDs
As YopH is a protein and Yersinia is a bacterium, neither typically has a PubChem CID, which are assigned to chemical compounds. No specific small chemical compounds (e.g., inhibitors, substrates, signaling molecules other than proteins) were explicitly mentioned in the article for which a PubChem CID would be relevant. Therefore, the table below lists the primary biological entities discussed.
| Entity Name | Type | PubChem CID (N/A for proteins/organisms) |
| YopH protein | Protein | N/A |
| Yersinia species | Bacterium | N/A |
| Yersinia pestis | Bacterium | N/A |
| Yersinia enterocolitica | Bacterium | N/A |
| Yersinia pseudotuberculosis | Bacterium | N/A |
| p130Cas protein | Host Protein | N/A |
| FAK protein | Host Protein | N/A |
| Fyb protein | Host Protein | N/A |
| SKAP2 protein | Host Protein | N/A |
| SLP-76 protein | Host Protein | N/A |
| Lck protein | Host Protein | N/A |
| LAT protein | Host Protein | N/A |
| p85 protein | Host Protein | N/A |
| TNF-α (protein) | Host Protein | N/A |
| IL-1β (protein) | Host Protein | N/A |
| MCP-1 (protein) | Host Protein | N/A |
Comparative and Evolutionary Analysis of Yoph Protein
Evolutionary Trajectories of Yersinia Virulence Factors, Including YopH ProteinThe evolution of pathogenic Yersinia species, notably Yersinia pestis from its ancestral Yersinia pseudotuberculosis, involved complex genetic rearrangements, including gene acquisition and loss eventsf1000research.comresearchgate.netnih.gov. These evolutionary changes have led to distinct host specificities and disease manifestations. The pYV plasmid, which harbors the genes for the T3SS and many Yop virulence factors, is central to the pathogenicity of Y. pestis, Y. pseudotuberculosis, and Y. enterocoliticafrontiersin.organnualreviews.orgnih.govnih.govdatadryad.orgnih.gov. Despite forming separate evolutionary branches, Y. enterocolitica and the Y. pseudotuberculosis-Y. pestis complex independently acquired some common virulence factors, exemplifying convergent evolutionnih.gov.
Compound Names and Corresponding Identifiers
Academic Research Strategies for Therapeutic Intervention Targeting Yoph Protein
YopH Protein as a Validated Anti-Virulence Drug Target
YopH is central to Yersinia's ability to evade the host immune system. Once inside host cells, YopH dephosphorylates key host proteins, disrupting critical signaling pathways. For instance, it targets focal adhesion proteins such as p130Cas and Focal Adhesion Kinase (FAK), leading to the disruption of focal complex structures and inhibition of phagocytosis by macrophages and polymorphonuclear neutrophils (PMNs) nih.govfishersci.iewikipedia.orgfishersci.nlfishersci.ptsuprabank.org. Beyond hindering professional phagocytes, YopH also impairs the activation and function of T and B lymphocytes, thereby allowing Yersinia to circumvent the adaptive immune response nih.govfishersci.iewikipedia.org.
The indispensable nature of YopH for Yersinia virulence has been conclusively demonstrated; a catalytic mutation in the YopH enzyme has been shown to abolish the virulence of Y. pseudotuberculosis in murine infection models nih.gov. This direct link between YopH activity and bacterial pathogenicity underscores its potential as a therapeutic target nih.gov. The increasing emergence of antibiotic resistance in Yersinia species further emphasizes the urgent need for alternative treatment strategies, making YopH an attractive focus for anti-virulence drug discovery wikipedia.org.
Rational Design and Discovery of YopH Protein Inhibitors
The pursuit of effective therapeutic interventions against Yersinia infections has largely focused on the rational design and discovery of YopH protein inhibitors. This approach leverages detailed knowledge of the protein's structure and function to guide the development of potent and selective small molecules.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a prominent strategy in the discovery of YopH inhibitors. This approach relies on the three-dimensional atomic structure of the YopH protein, often determined through X-ray crystallography (e.g., PDB entries 1PA9, 1QZ0, 2Y2F, 3F9B), to inform the design process nih.govfishersci.atfishersci.noligandbook.orgnih.gov. By analyzing the enzyme's active site and binding pockets, researchers can rationally design compounds that fit these sites with high affinity and specificity.
A key aspect of SBDD for YopH has been the use of comparative docking studies. These studies compare the binding interactions within YopH to those of other protein tyrosine phosphatases, such as the Salmonella PTP (SptP) and human PTP1B, to identify features that can confer selectivity for the bacterial enzyme over human phosphatases, thereby minimizing off-target effects nih.gov. Crystal structures of YopH in complex with various small molecule inhibitors have provided invaluable insights into specific binding modes and protein-inhibitor interactions, guiding further optimization . For instance, oxidovanadium(IV) complexes have been shown to bind within the catalytic pocket of YopH, near the catalytic cysteine (Cys403), with their binding reinforced by hydrogen bonding, cation-π, and π-π interactions nih.govfishersci.no. Examples of compounds designed using SBDD principles include derivatives of α-ketocarboxylic acid and squaric acid, which serve as phosphate (B84403) mimetics and target the catalytic pocket fishersci.atnih.govwikipedia.org.
Fragment-Based Drug Discovery for YopH Protein Inhibition
Fragment-based drug discovery (FBDD) is another powerful strategy employed in the search for YopH inhibitors. This method involves screening libraries of small, low-molecular-weight chemical fragments, typically detected by techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy ligandbook.orguni.lu. The initial fragments often bind with low affinity, but their binding poses provide precise information about favorable interaction sites on the protein. These weak binders can then be elaborated or linked together to create more potent and selective inhibitors.
FBDD efforts for YopH have aimed at identifying novel pTyr mimetics and functional groups that favor different binding sites within the enzyme . This approach supports the design of multi-site binding inhibitors, utilizing strategies such as fragment linking to connect fragments that bind to adjacent or distinct pockets uni.lu. NMR-based FBDD, in particular, offers the advantage of identifying even weak interactions and generating initial hypotheses regarding the binding site and mode of action of lead compounds uni.lumpg.de.
Ligand-Based Pharmacophore Modeling and 3D-QSAR Studies
In situations where high-resolution structural information for the target protein might be limited or unavailable, ligand-based pharmacophore modeling serves as a crucial computational approach for inhibitor discovery nih.govnih.gov. This method derives a pharmacophore model by identifying common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) present in a set of known biologically active ligands for YopH nih.govnih.govfishersci.ca. For YopH, pharmacophore models have identified important features such as two acceptor groups, one hydrophobic feature, and two aromatic features contributing to biological activity nih.govfishersci.ca. These pharmacophore models are then utilized for virtual screening of large chemical databases to identify novel compounds with similar spatial and physicochemical properties, predicting potential new inhibitors nih.govfishersci.ca.
Complementing pharmacophore modeling, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are extensively used nih.govwikipedia.org. These studies correlate the chemical structures of known YopH inhibitors with their observed inhibitory activities, providing quantitative models that shed light on the molecular determinants of potency and selectivity nih.govwikipedia.orgfishersci.cawikipedia.org. Docking studies are often integrated with 3D-QSAR to provide reliable conformational alignments of inhibitors within the YopH active site nih.govwikipedia.org. Good correlations between predicted binding free energies and experimental inhibitory activities have been observed for classes of YopH inhibitors like α-ketocarboxylic acid and squaric acid derivatives, providing structural implications for designing more potent and selective anti-plague agents nih.govwikipedia.org.
High-Throughput Screening Initiatives for Novel YopH Protein Inhibitors
High-throughput screening (HTS) plays a pivotal role in accelerating the discovery of novel YopH protein inhibitors by enabling the rapid evaluation of vast chemical libraries. HTS is often employed in conjunction with virtual screening (VS) to maximize efficiency and broaden the chemical diversity of identified hits nih.govwikipedia.org.
These initiatives involve screening large collections of drug-like compounds against the YopH enzyme in in vitro assays, typically using the catalytic domain of YopH and a substrate like p-nitrophenyl phosphate (pNPP) to measure inhibitory activity . HTS campaigns have successfully identified a diverse range of chemotypes and novel phosphotyrosine (pTyr) mimetics that serve as starting points for further development and optimization wikipedia.org. For example, studies have reported HTS of libraries like the ChemDiv library, leading to the identification of promising lead compounds .
Beyond traditional enzymatic assays, advanced HTS approaches, including those guided by NMR, have been developed. These NMR-based HTS strategies are particularly valuable for identifying novel agents that target protein-protein interactions (PPIs) involving the N-terminal domain of YopH (YopH-NT) uni.lumpg.dewikipedia.org. By disrupting these interactions, these inhibitors can indirectly impede YopH's enzymatic function and its ability to interfere with host cell processes wikipedia.org. This dual approach of high-throughput experimental screening and computational virtual screening, guided by structural binding mode analysis, has proven effective in identifying potent and selective inhibitors of YopH wikipedia.org.
Characterization of YopH Protein Inhibitor Classes and Their Mechanisms of Action
A diverse array of chemical classes has been identified as YopH inhibitors, each exhibiting distinct mechanisms of action. These inhibitors typically target the enzyme's catalytic site or exploit allosteric pockets, leading to a reduction in YopH phosphatase activity crucial for virulence.
Table 1: Key Classes of YopH Inhibitors and Their Mechanisms of Action
| Inhibitor Class | Examples/Specific Compounds | Mechanism of Action |
| Phosphotyrosine Mimetics | Salicylic acid derivatives, α-ketocarboxylic acid derivatives, squaric acid derivatives, peptides, phosphonate (B1237965) derivatives of calixarenes, oximes, isothiazolidinones (IZD), chalcones, sulphonamides nih.govwikipedia.orgfishersci.atnih.govwikipedia.orgwikipedia.orgfishersci.no | Primarily target the conserved catalytic pocket of YopH, often mimicking the phosphotyrosine substrate. Many aim to interact with the catalytic cysteine (Cys403) and other crucial residues in the active site nih.govwikipedia.orgfishersci.no. |
| Oxidovanadium(IV) Complexes | Specific oxidovanadium(IV) complexes (e.g., Compounds 1, 2, 3 as per source nih.gov) | Bind within the catalytic pocket of YopH, establishing strong interactions, including hydrogen bonds, cation-π, and π-π interactions. Act as lead molecules for phosphatase inhibitor drug discovery nih.govfishersci.no. |
| Polyaromatic Carboxylic Acids | Aurintricarboxylic acid (ATA) nih.govwikipedia.org | Potent inhibitor with nanomolar IC50 values. Its inactivation mechanism has been proposed to involve a redox process, including the in situ generation of hydrogen peroxide near the catalytic cysteine residue fishersci.nlwikipedia.org. |
| Tricarboxylic Acids | Citric acid, Trimesic acid fishersci.iefishersci.nl | Citric acid has been shown to reversibly reduce YopH activity. Proposed mechanism involves allosteric inhibition by interacting with essential regions responsible for ligand binding fishersci.iefishersci.nl. |
| Bidentate/Multidentate Compounds | α-ketoacid-based inhibitors, furanyl salicylate (B1505791) compounds fishersci.nlfishersci.atfishersci.nofishersci.pt | Designed to interact with multiple sites, specifically the active site and secondary binding pockets or other PTP-specific structural determinants within the catalytic domain. This approach aims to enhance potency and selectivity by creating more extensive and specific protein-inhibitor interfaces fishersci.atfishersci.no. |
| Protein-Protein Interaction Disruptors | Peptoid sequences targeting YopH-NT wikipedia.org | Target the N-terminal domain of YopH (YopH-NT) to disrupt its interactions with cellular substrates, thereby indirectly inhibiting YopH enzymatic function and its virulence effects uni.luwikipedia.org. |
The mechanisms of action for these inhibitors generally fall into two main categories:
Active Site Targeting: Many inhibitors function as phosphotyrosine mimetics, directly binding to the highly conserved catalytic pocket of YopH. This interaction typically involves the catalytic cysteine residue (Cys403), which is essential for the enzyme's phosphatase activity nih.govwikipedia.orgfishersci.no. By occupying this site, these compounds prevent the natural substrates from binding and being dephosphorylated.
Allosteric Inhibition: A strategy gaining increasing interest involves targeting secondary or allosteric binding pockets within YopH uni.lufishersci.no. These sites are often less conserved among different PTPs, offering a route to achieve greater selectivity. For example, citric acid has been suggested to inactivate YopH through an allosteric mechanism, interacting with regions crucial for ligand binding fishersci.nl. Similarly, efforts are underway to discover inhibitors that disrupt protein-protein interactions involving the N-terminal domain of YopH, indirectly blocking its function uni.luwikipedia.org.
The development of bidentate or multidentate inhibitors represents an advanced strategy, where compounds are designed to interact simultaneously with the active site and one or more secondary binding sites fishersci.atuni.lufishersci.no. This multi-site binding can significantly improve both the potency and selectivity of the inhibitors against YopH, making them more promising candidates for therapeutic development fishersci.no.
Oxidovanadium(IV) Complexes
Oxidovanadium(IV) complexes have emerged as promising YopH inhibitors, demonstrating remarkable efficacy in the nanomolar range nih.govacs.orgnih.govacs.orgfigshare.com. These complexes show strong inhibition against YopH, with the most potent exhibiting at least a 5-fold selectivity for YopH over certain human PTPs like PTP1B nih.govacs.org. Molecular modeling studies indicate that the binding of these complexes to YopH is reinforced by hydrogen bonds, cation-π, and π–π interactions, contributing to their specificity acs.orgnih.govacs.org. The inhibitory activity of these molecules has been evaluated in vitro using recombinant purified YopH and p-nitrophenylphosphate (pNPP) as a substrate nih.govacs.org. Initial assays at 25 µM showed over 99% inhibitory effect against YopH for some compounds nih.govacs.org.
Table 1: Inhibitory Activity of Selected Oxidovanadium(IV) Complexes Against YopH
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Selectivity for YopH (vs. human PTPs) |
| Complex 1 | Nanomolar range acs.org | Nanomolar range acs.org | ~9-fold vs. PtpA; ~29-fold vs. PtpB; 5-fold vs. PTP1B nih.gov |
| Complex 2 | Nanomolar range acs.org | Nanomolar range acs.org | Lower selectivity than Complex 1 nih.gov |
| Complex 3 | Nanomolar range acs.org | Nanomolar range acs.org | Lower selectivity than Complex 1 nih.gov |
Note: Specific IC₅₀ and Kᵢ values for individual complexes are not explicitly stated in the provided snippets beyond "nanomolar range" nih.govacs.org.
Aurintricarboxylic Acid (ATA) and Redox-Dependent Inhibition
Aurintricarboxylic acid (ATA), a polyaromatic carboxylic acid derivative, is recognized as a highly effective inhibitor of YopH researchgate.netresearchgate.netresearchgate.net. It exhibits a Kᵢ value of 5 nM against YopH and demonstrates significant selectivity, being 6 to 120-fold more selective for YopH than a panel of mammalian PTPs, including PTP1B, HePTP, CD45, TCPTP, Cdc25A, and VHR, particularly at lower concentrations (between 10⁻¹¹ and 10⁻⁹ M) researchgate.netresearchgate.netiiarjournals.orgchemrxiv.org. Computational docking studies reveal that ATA binds strongly within the YopH active site, interacting with key residues such as Cys403 and Arg409 researchgate.netnih.gov. A unique aspect of ATA's mechanism involves a redox process, where its potent inhibitory properties are attributed to its strong binding and the in situ generation of hydrogen peroxide near the catalytic cysteine residue of YopH researchgate.netnih.govmdpi.com. This induced oxidation of the catalytic cysteine inhibits the enzyme's ability to dephosphorylate its substrate mdpi.com. The inhibitory effect of ATA can be prevented by pretreatment with catalase, which breaks down hydrogen peroxide researchgate.netiiarjournals.org.
Table 2: Inhibitory Activity and Selectivity of Aurintricarboxylic Acid (ATA)
| Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (vs. YopH) |
| YopH | ~10 researchgate.net | 5 researchgate.net | N/A |
| PTP1B | - | - | ~6-fold less selective chemrxiv.org |
| HePTP | - | - | ~25-fold less selective chemrxiv.org |
| CD45 | - | - | ~25-fold less selective chemrxiv.org |
| TCPTP | - | - | ~40-fold less selective chemrxiv.org |
| Cdc25A | - | - | ~100-fold less selective chemrxiv.org |
| VHR | - | - | ~120-fold less selective chemrxiv.org |
Citric Acid and Trimesic Acid Derivatives
Citric acid (CA) and trimesic acid, both tricarboxylic acids, have been identified as inhibitors of bacterial YopH phosphatase dovepress.comresearchgate.netresearchgate.netnih.govnih.gov. These compounds reversibly reduce YopH enzyme activity researchgate.netresearchgate.netnih.gov. Importantly, citric acid and trimesic acid demonstrate greater inhibitory properties against bacterial YopH activity compared to human CD45 phosphatase dovepress.comresearchgate.netresearchgate.netnih.govnih.gov. Specifically, citric acid is approximately six times more effective as a YopH inhibitor than CD45 dovepress.comnih.gov. For instance, they can inhibit 50% of YopH activity in the concentration range of 105–116 nM, whereas inactivating CD45 requires significantly higher concentrations of 603 nM and 505 nM, respectively nih.gov. Molecular docking simulations have confirmed that citric acid can bind to YopH researchgate.netresearchgate.netnih.gov.
Table 3: Inhibitory Activity of Citric Acid and Trimesic Acid Against YopH and CD45
| Compound | YopH IC₅₀ (nM) | CD45 IC₅₀ (nM) |
| Citric Acid | 105–116 nih.gov | 603 nih.gov |
| Trimesic Acid | 105–116 nih.gov | 505 nih.gov |
Chalcone (B49325) Derivatives and Sulfonamides
While the provided search results did not offer specific detailed research findings or data tables for "Chalcone Derivatives and Sulfonamides" as direct YopH inhibitors with numerical data, it is noted that chalcones and sulfonamides are recognized as chemical classes from which YopH inhibitors have been reported researchgate.net. The search results indicate that inhibition of Mycobacterium tuberculosis tyrosine phosphatase PtpA by synthetic chalcones has been studied, suggesting potential avenues for exploring chalcone derivatives against YopH mdpi.com. Similarly, sulfonamides are broadly mentioned as a class of compounds from which YopH inhibitors have been identified researchgate.net.
Phosphotyrosyl Mimetics (e.g., Difluoromethylphosphonic Acid, Hexapeptide Mimetics, Tripeptide Mimetics)
Phosphotyrosyl (pTyr) mimetics, designed to mimic the natural phosphorylated tyrosine substrate, represent a key strategy for developing YopH inhibitors researchgate.netnih.govacs.org.
Difluoromethylphosphonic Acid: Replacement of the phosphate group in a high-activity nitrophenylphosphate-containing substrate with difluoromethylphosphonic acid, along with an aminooxy handle for further structural optimization, led to the development of potent YopH inhibitors proteopedia.orgacs.orgnih.govosti.gov. One such furanyl-based oxime derivative achieved an IC₅₀ of 190 nM, demonstrating nonpromiscuous inhibition and good selectivity against a panel of phosphatases proteopedia.orgacs.orgnih.gov. This inhibitor also showed significant inhibition of intracellular Y. pestis replication at non-cytotoxic concentrations proteopedia.orgacs.orgnih.gov.
Hexapeptide Mimetics: Earlier studies used an EGFR-derived hexapeptide sequence, Ac-Asp-Ala-Asp-Glu-Xxx-Leu-amide (where Xxx = pTyr mimetic), to assess inhibitory potencies against human PTP1B researchgate.netnih.gov. However, some pTyr mimetics showed poor inhibitory potencies in this platform due to restricted orientation within the PTP1B catalytic pocket researchgate.netnih.gov.
Tripeptide Mimetics: Utilizing smaller tripeptide platforms, such as Fmoc-Glu-Xxx-Leu-amide, demonstrated that several pTyr mimetics with low affinity in hexapeptide contexts exhibited higher affinity for PTP1B researchgate.netnih.govacs.org. For YopH, tripeptides with unprotected glutamic acid (Glu) side chain carboxyls were inactive researchgate.netnih.gov. However, in their Glu-OBn ester forms, several tripeptides showed good YopH affinity researchgate.netnih.govacs.org. For example, the mono-anionic peptide Fmoc-Glu(OBn)-Xxx-Leu-amide, where Xxx = 4-(carboxymethyloxy)Phe, yielded an IC₅₀ value of 2.8 µM against YopH researchgate.netnih.gov. While some tripeptide inhibitors of YopH (e.g., tripeptide 26) showed IC₅₀ values in the low micromolar range (1.8–2.8 µM for YopH and 2.9–4.6 µM for PTP1B), their mode of inhibition was not strictly competitive, and their IC₅₀ values increased with higher YopH concentrations, suggesting potential non-classical inhibition acs.org.
Table 4: Inhibitory Activity of Phosphotyrosyl Mimetics
| Inhibitor Type | Example Compound/Mimetic | IC₅₀ (YopH) | IC₅₀ (PTP1B) | Notes |
| Difluoromethylphosphonic Acid | Furanyl-based oxime | 190 nM acs.org | Not specified | Nonpromiscuous, good selectivity acs.org |
| Tripeptide Mimetic | Fmoc-Glu(OBn)-Xxx-Leu-amide (Xxx = 4-(carboxymethyloxy)Phe) | 2.8 µM researchgate.netnih.gov | Similar potency researchgate.net | Mono-anionic, exhibited good YopH affinity researchgate.netnih.gov |
| Tripeptide (Tripeptide 26) | - | 1.8–2.8 µM acs.org | 2.9–4.6 µM acs.org | Not strictly competitive inhibition acs.org |
Selectivity Profiling of YopH Protein Inhibitors Against Eukaryotic PTPs (e.g., PTP1B, CD45)
A significant challenge in designing PTP inhibitors is achieving selectivity, given the highly conserved active sites across the PTP family nih.gov. However, several YopH inhibitors have demonstrated preferential activity against the bacterial enzyme compared to eukaryotic PTPs like PTP1B and CD45.
Oxidovanadium(IV) Complexes: The most potent oxidovanadium(IV) complex (Complex 1) showed approximately 9-fold selectivity for YopH over Mycobacterium tuberculosis PtpA and 29-fold selectivity over PtpB nih.gov. It also exhibited at least 5-fold selectivity over human PTP1B and LYP nih.govacs.org. While active on PTP1B, which shares structural similarities with YopH, these complexes were less active against PtpA and PtpB, which have different folding structures nih.gov.
Aurintricarboxylic Acid (ATA): ATA is notably more effective against YopH from Y. pestis and Y. enterocolitica than against human CD45 phosphatase researchgate.net. At lower concentrations (between 10⁻¹¹ and 10⁻⁹ M), ATA exhibits 23 to 500-fold selectivity in favor of YopH over a panel of other PTPs including PTP1B, HePTP, CD45, TCPTP, Cdc25A, and VHR chemrxiv.org. Specifically, its specificity to YopH is nearly 6 times larger than to PTP1B and 25 times larger than to CD45 chemrxiv.org.
Citric Acid and Trimesic Acid Derivatives: Citric acid and trimesic acid are more specific inhibitors of bacterial YopH than human CD45 phosphatase dovepress.comresearchgate.netresearchgate.netnih.govnih.gov. Citric acid is six times more effective as a YopH inhibitor than CD45 dovepress.comnih.gov.
Phosphotyrosyl Mimetics (e.g., Difluoromethylphosphonic Acid): A furanyl-based oxime derivative, derived from a difluoromethylphosphonic acid-containing platform, was developed with an IC₅₀ of 190 nM and showed good YopH selectivity relative to a panel of phosphatases, indicating its nonpromiscuous nature proteopedia.orgacs.orgnih.gov. However, some tripeptide mimetics, while inhibiting YopH, also inhibited mammalian PTP1B with similar potency researchgate.netacs.org. Nitropropenyl benzodioxole (NPBD), another tyrosine mimetic, selectively inhibited bacterial YopH and human PTP1B but not human CD45 in enzyme assays semanticscholar.orgdntb.gov.ua.
Table 5: Comparative Selectivity of YopH Inhibitors Against Eukaryotic PTPs
| Inhibitor Class | Compound (if specific) | Selectivity vs. PTP1B | Selectivity vs. CD45 | Other PTPs Mentioned | Notes |
| Oxidovanadium(IV) Complexes | Complex 1 | At least 5-fold nih.govacs.org | Not specified | PtpA, PtpB, LYP, PTP-PEST nih.gov | Complex 1 showed ~9-fold selectivity vs. PtpA and ~29-fold vs. PtpB nih.gov. Less active against PTPs with different folding structures nih.gov. |
| Aurintricarboxylic Acid (ATA) | ATA | ~6-fold chemrxiv.org | ~25-fold chemrxiv.org | HePTP, TCPTP, Cdc25A, VHR chemrxiv.org | 23 to 500-fold selectivity in favor of YopH versus other PTPs at low concentrations chemrxiv.org. More effective against YopH than CD45 researchgate.net. |
| Citric Acid Derivatives | Citric Acid | Not specified | ~6-fold dovepress.comnih.gov | Not specified | More potent against YopH than CD45 dovepress.comnih.gov. |
| Phosphotyrosyl Mimetics | Furanyl-based oxime | Good selectivity acs.org | Not specified | Panel of phosphatases acs.org | Achieved nonpromiscuous inhibition acs.org. Some tripeptides inhibit PTP1B with similar potency to YopH researchgate.net. NPBD inhibited YopH and PTP1B but not CD45 semanticscholar.org. |
Advanced Research Methodologies and Future Directions in Yoph Protein Studies
In Vitro Biochemical Assays for YopH Protein Activity and Inhibition
In vitro assays are fundamental for characterizing the enzymatic properties of YopH and for screening potential inhibitors. These cell-free systems allow for the precise measurement of phosphatase activity under controlled conditions.
Spectrophotometric Assays (e.g., p-nitrophenylphosphate hydrolysis)
A widely used method for monitoring the activity of PTPs, including YopH, is the spectrophotometric assay utilizing the chromogenic substrate p-nitrophenylphosphate (pNPP). nih.govresearchgate.netneb.com This assay is based on the enzymatic hydrolysis of the colorless pNPP by YopH, which yields p-nitrophenol (pNP), a product that turns yellow under alkaline conditions and can be quantified by measuring its absorbance at 405 nm. nih.govbioassaysys.com
The simplicity and convenience of this "mix-and-measure" assay make it suitable for high-throughput screening (HTS) of chemical libraries to identify potential YopH inhibitors. bioassaysys.comnih.gov In a typical setup, the reaction is performed in a 96-well plate format. nih.govoncotarget.com The reaction mixture generally contains the YopH enzyme, a buffer (e.g., HEPES or BIS-TRIS), and the pNPP substrate. nih.govoncotarget.com The reaction can be monitored continuously or stopped at a specific time point by adding a strong base like sodium hydroxide (B78521) (NaOH), which also enhances the color of the pNP product. neb.com
The rate of pNP production is directly proportional to the enzymatic activity of YopH. researchgate.net This allows for the rapid determination of enzyme activity and the assessment of inhibitory compounds. For instance, in one study, a high-throughput screen of 15,000 compounds was conducted using the catalytic domain of YopH and pNPP as the substrate to identify novel inhibitors. nih.gov
Enzyme Kinetics and Inhibition Constant Determination
Beyond simple activity measurement, spectrophotometric assays with pNPP are crucial for determining key enzyme kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). researchgate.netnih.gov By measuring the initial reaction rates at various substrate concentrations, researchers can construct Lineweaver-Burk plots to calculate these values, which provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. nih.gov YopH is known to be an exceptionally active PTP, with a high catalytic efficiency (kcat/Km). nih.gov
These kinetic assays are also vital for characterizing the mechanism of action of YopH inhibitors. By analyzing how the presence of an inhibitor affects Km and Vmax, one can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govresearchgate.net For example, a competitive inhibitor will increase the apparent Km (Kmapp) without changing Vmax. nih.gov This was observed in studies with oxidovanadium(IV) complexes, which were identified as competitive inhibitors of YopH. nih.gov
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govoncotarget.com For a more precise measure, the inhibition constant (Ki) is determined. nih.gov Ki represents the dissociation constant of the enzyme-inhibitor complex and provides a more fundamental measure of inhibitor affinity. researchgate.net
Below is a table summarizing kinetic data for selected YopH inhibitors.
| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Oxidovanadium(IV) Complex 1 | 0.015 ± 0.001 | 0.02 | Competitive | nih.gov |
| Oxidovanadium(IV) Complex 2 | 0.025 ± 0.002 | 0.02 | Competitive | nih.gov |
| Oxidovanadium(IV) Complex 3 | 0.14 ± 0.01 | 0.19 | Competitive | nih.gov |
| 3-furanyloxime (6a) | 3.69 | N/A | N/A | nih.gov |
| 2-furanyloxime (6b) | 1.20 | N/A | N/A | nih.gov |
| Chicoric Acid | 1.30 ± 0.11 | N/A | Irreversible | oncotarget.com |
Cell-Based Assays for YopH Protein Function in Host Cells
While in vitro assays are powerful, cell-based assays are indispensable for understanding the physiological role of YopH in the context of a host cell. These assays investigate how YopH manipulates host cell signaling pathways and cellular responses during infection.
Infection Models Utilizing Mammalian Cell Lines
To study the effects of YopH during infection, researchers utilize a variety of mammalian cell lines. The choice of cell line often depends on the specific aspect of Yersinia pathogenesis being investigated.
Epithelial Cells (e.g., HeLa, HEp-2): Human epithelial cell lines like HeLa are frequently used to study how YopH disrupts focal adhesions, leading to cell rounding and detachment. embopress.orgumich.edu This is a hallmark of YopH activity and is linked to the dephosphorylation of focal adhesion proteins. umich.eduembopress.org These models are valuable for dissecting the molecular interactions between YopH and its substrates within these structures. embopress.org
Immune Cells (e.g., Macrophages, Neutrophils, Jurkat T-cells): To understand how YopH subverts the immune system, various immune cell lines and primary cells are used. Macrophage-like cell lines (e.g., J774) and primary bone marrow-derived macrophages (BMDMs) are used to study the inhibition of phagocytosis and other antimicrobial responses. nih.govnih.gov Neutrophils, which are rapidly recruited to sites of Yersinia infection, are critical models for studying YopH-mediated suppression of functions like calcium signaling and cytokine production. nih.govnih.govnih.gov Jurkat T-cells are employed to investigate how YopH interferes with T-cell receptor signaling, thereby suppressing the adaptive immune response. nih.govplos.org
The table below provides examples of cell lines used in YopH research and the specific cellular processes investigated.
| Cell Type | Example Cell Line / Source | Cellular Process Investigated | Reference |
|---|---|---|---|
| Epithelial Cells | HeLa, HEp-2 | Focal adhesion disruption, cell detachment, bacterial uptake | embopress.orgumich.eduembopress.org |
| Macrophages | J774, RAW, Primary BMDMs | Phagocytosis, oxidative burst, cytokine production | nih.govnih.gov |
| Neutrophils | Primary human or murine neutrophils | Calcium signaling, chemotaxis, cytokine production, dephosphorylation of signaling proteins | nih.govnih.govnih.gov |
| T-lymphocytes | Jurkat | T-cell receptor signaling, cytokine suppression | nih.govplos.org |
| B-lymphocytes | Primary splenic B cells | Cellular activation (CD69 expression) | plos.org |
Analysis of Host Protein Phosphorylation States
A primary function of YopH is the dephosphorylation of host cell proteins. embopress.org Identifying these substrates and analyzing their phosphorylation status is key to understanding YopH's mechanism of action. Several biochemical techniques are employed for this purpose.
Immunoprecipitation (IP) and Western Blot: This is a classic and powerful combination for studying protein phosphorylation. springernature.com To identify YopH substrates, a "substrate-trapping" mutant of YopH (e.g., YopH C403S or C403A), which can bind but not efficiently dephosphorylate its substrates, is often used. embopress.orgembopress.org Lysates from infected cells are subjected to immunoprecipitation with an anti-YopH antibody. The co-precipitated host proteins, trapped by the mutant YopH, are then separated by SDS-PAGE, transferred to a membrane (Western blot), and probed with anti-phosphotyrosine antibodies to identify them as tyrosine-phosphorylated substrates. embopress.orgembopress.org This approach led to the identification of p130Cas and FAK as key YopH substrates. embopress.orgembopress.org
Conversely, to confirm the dephosphorylation of a specific protein by wild-type YopH, cell lysates are first subjected to immunoprecipitation with an antibody against the suspected substrate (e.g., SLP-76, paxillin). nih.gov The precipitated protein is then analyzed by Western blot using a phospho-specific antibody that recognizes the phosphorylated form of that protein. nih.govbio-rad-antibodies.com A decrease in the signal in cells infected with wild-type Yersinia compared to a yopH mutant strain demonstrates YopH-dependent dephosphorylation. nih.gov
Reverse Phase Protein Microarrays (RPPM): While not explicitly detailed in the provided context, RPPM is a high-throughput extension of the Western blot principle, allowing for the simultaneous analysis of the phosphorylation state of hundreds of proteins from a single cell lysate sample, offering a broader view of YopH's impact on the host phosphoproteome.
Flow Cytometry for Cellular Responses
Flow cytometry is a versatile tool for analyzing cellular responses to Yersinia infection at the single-cell level. aai.org It allows for the rapid quantification of various parameters in large cell populations. In YopH research, it is used to:
Analyze Immune Cell Populations: In infection models, flow cytometry is used to identify and quantify different immune cell populations (e.g., neutrophils, macrophages, B-cells) recruited to the site of infection by staining them with cell-type-specific antibodies (e.g., Ly6G and CD11b for neutrophils). nih.govconicet.gov.ar This is crucial for studying the cellular tropism of Yersinia and the effects of YopH on specific immune cells. plos.org
Measure Cellular Activation: The expression of cell surface markers, such as CD69 on B-cells or CXCR2 on neutrophils, can be measured to assess the activation state of these cells in response to infection with wild-type versus yopH-mutant strains. nih.govplos.org
Monitor Intracellular Processes: Flow cytometry can be adapted to measure intracellular events. For example, it has been used to measure intracellular calcium concentration in neutrophils, demonstrating that YopH blocks calcium fluxes that are normally triggered upon infection. nih.gov It can also be combined with fluorescent reporter systems, such as a YopE-β-lactamase fusion protein, to identify and isolate host cells that have been successfully injected with Yop effectors. nih.govplos.org
Genetic Manipulation and Mutagenesis of yopH (e.g., Catalytic Mutants, Deletion Mutants)
Genetic manipulation is a cornerstone for understanding the function of YopH, allowing researchers to probe the roles of specific domains and individual amino acid residues. Key approaches include the generation of deletion and catalytic mutants.
Catalytic Mutants: To distinguish the enzymatic function of YopH from its other potential roles (e.g., scaffolding), researchers create catalytically inactive mutants through site-directed mutagenesis. nih.govneb.comsci-hub.se This technique involves using custom-designed oligonucleotide primers to introduce specific point mutations into the gene. neb.com The most common target is the essential catalytic cysteine residue (C403). rcsb.org Substituting this cysteine with a residue like serine (C403S) or alanine (B10760859) abolishes the protein's tyrosine phosphatase activity. rcsb.org Experiments have demonstrated that the phosphatase activity is essential for virulence, as complementing a ΔyopH strain with a wild-type yopH gene restores virulence, while complementation with a catalytically dead mutant like yopH-C403A does not.
Other site-directed mutations have targeted residues within the flexible WPD-loop, which is critical for catalysis. For instance, mutating the conserved tryptophan residue (W354) to phenylalanine (W354F) was found to significantly impair general acid catalysis, highlighting the loop's importance in the catalytic cycle. nih.gov
| Mutant Type | Example | Methodology | Purpose | Key Finding |
|---|---|---|---|---|
| Deletion Mutant | ΔyopH | Allelic Exchange | To assess the overall role of YopH in virulence. | Deletion of yopH severely attenuates Yersinia virulence in murine models. nih.gov |
| Catalytic Mutant | YopH C403S/C403A | Site-Directed Mutagenesis | To specifically inactivate the phosphatase function. | The catalytic activity of YopH is essential for its function in pathogenesis. |
| WPD-Loop Mutant | YopH W354F | Site-Directed Mutagenesis | To study the role of loop dynamics in catalysis. | The mutation impairs WPD-loop function and disables general acid catalysis. nih.gov |
Advanced Structural Biology Techniques (e.g., Cryo-EM, NMR)
Understanding the three-dimensional structure and dynamic behavior of YopH is critical for elucidating its mechanism of action. While X-ray crystallography has provided high-resolution static snapshots of YopH, including its complex with inhibitors, advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been vital for studying its dynamic properties in solution. nih.govrcsb.orgpdbj.org
Solution-state NMR spectroscopy is uniquely capable of providing quantitative, atomic-resolution information about protein dynamics across a wide range of timescales, from picoseconds to minutes, under equilibrium conditions. cambridge.org This has been particularly insightful for YopH, revealing a direct correlation between the conformational dynamics of the WPD-loop and the enzyme's catalytic rate. cambridge.orgrsc.org NMR studies have shown that the WPD-loop samples both open and closed conformations and that the rate of this motion is linked to the speed of the dephosphorylation reaction. rsc.org By comparing the dynamics of YopH with other phosphatases like PTP1B, NMR has helped explain why YopH is one of the most catalytically efficient enzymes in its class. cambridge.orgrsc.org Furthermore, NMR-based chemical shift perturbation studies are used to map the binding sites of inhibitors and peptide substrates on YopH's N-terminal domain, guiding the design of novel therapeutics. nih.gov
While cryo-electron microscopy (Cryo-EM) has revolutionized structural biology for large complexes, its application specifically to the YopH protein is not prominently documented in current literature, with X-ray crystallography and NMR being the predominant structural methods. pdbj.orgcancer.gov
Computational Modeling and Simulation
Computational approaches have become indispensable for studying YopH, providing insights that are often inaccessible through experimental methods alone. These techniques allow for the detailed examination of molecular interactions, enzyme dynamics, and catalytic mechanisms.
Molecular docking is used to predict the binding orientation of small molecule inhibitors within the active site of YopH. nih.gov This structure-based approach is crucial for virtual screening of compound libraries and for understanding the molecular basis of inhibitor potency and selectivity. nih.gov
Molecular dynamics (MD) simulations complement these static pictures by providing a dynamic view of the protein-ligand system. acs.orgresearchgate.net Extensive MD simulations, including enhanced sampling techniques, have been used to explore the conformational landscapes of YopH, particularly the dynamics of the WPD-loop. acs.orgresearchgate.netcambridge.org These simulations have shown that the YopH WPD-loop is highly flexible and can sample a broader range of conformations, including a "hyper-open" state, compared to less active phosphatases like PTP1B. acs.orgresearchgate.netdiva-portal.org MD simulations are also used to study induced-fit effects, where the protein conformation changes upon ligand binding, and to calculate the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability and flexibility of the protein-inhibitor complex.
To study the chemical reaction of dephosphorylation itself, researchers employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.net In this approach, the chemically active region (e.g., the substrate's phosphate (B84403) group and key catalytic residues like Cys403 and Asp356) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent environment is modeled using classical molecular mechanics. researchgate.net
This method allows for the detailed investigation of the reaction pathway and the characterization of the transition state. acs.org Empirical Valence Bond (EVB) simulations, a related QM/MM approach, have been used to model the phosphoryl transfer steps in YopH catalysis. acs.orgcambridge.orgdiva-portal.org These studies have provided detailed mechanistic models, helping to differentiate reaction pathways and understand the roles of specific catalytic residues in stabilizing the transition state. cambridge.orgacs.org
Molecular Docking and Dynamics Simulations
In Vivo Murine Infection Models for Pathogenesis Studies
To understand the role of YopH in the context of a whole organism, in vivo murine infection models are essential. These models allow researchers to study bacterial colonization, dissemination, and the host immune response to infection with wild-type and mutant Yersinia strains.
The virulence of different Yersinia strains is commonly assessed in mice. A key indicator of attenuation is the 50% lethal dose (LD50), which is the dose of bacteria required to kill 50% of the infected animals. rupress.orglongdom.orgunesp.br Studies have shown that ΔyopH mutants of Y. pestis and Y. pseudotuberculosis are severely attenuated, with significantly higher LD50 values compared to their wild-type counterparts, or are unable to cause lethal infection at high doses. nih.govrupress.orgnih.gov
Researchers use various routes of inoculation to mimic different forms of plague and yersiniosis, including orogastric (oral), rupress.orgnih.gov intranasal, nih.govnih.gov and intraperitoneal injection. longdom.orgunesp.br Following infection, the bacterial burden in different organs is quantified to assess colonization and systemic spread. This is done by harvesting tissues such as the Peyer's patches, mesenteric lymph nodes, spleen, and liver at different time points post-infection. rupress.orgnih.govasm.org The organs are homogenized, and serial dilutions are plated to determine the number of colony-forming units (CFU) per gram of tissue. nih.govasm.org
These experiments consistently demonstrate that while ΔyopH mutants can often colonize the initial site of infection, such as the Peyer's patches in oral infections, their ability to persist and disseminate to systemic sites like the spleen and liver is significantly impaired. nih.govnih.govasm.org
| Parameter | Method | Key Finding for yopH Mutants |
|---|---|---|
| Virulence Attenuation | LD50 Determination / Survival Curves | ΔyopH strains have a significantly higher LD50 or are avirulent, indicating severe attenuation. nih.govrupress.org |
| Bacterial Burden | Colony-Forming Unit (CFU) Counts | ΔyopH strains show reduced bacterial loads in systemic organs like the spleen and liver compared to wild-type. nih.govasm.orgconicet.gov.ar |
| Colonization & Persistence | CFU counts in intestinal tissues (e.g., Peyer's Patches) over time. | ΔyopH mutants are often cleared more rapidly and show a defect in persisting in lymphoid tissues. nih.govnih.gov |
Analysis of Host Immune Responses in Animal Models
Animal models, particularly murine models, have been instrumental in understanding the multifaceted effects of YopH on the host immune response. nih.govwjgnet.com These in vivo studies have demonstrated that YopH is essential for Yersinia virulence, especially during the initial stages of infection, by enabling the bacteria to evade innate immune cells. wjgnet.com
Research using mouse models of primary pneumonic plague has revealed that YopH plays a crucial role in inhibiting the early production of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov This suppression of the initial inflammatory response is a key strategy for the pathogen's survival and dissemination. nih.gov The significance of this is underscored by the observation that mice lacking these cytokines are more susceptible to infection with a yopH mutant strain. nih.gov
Furthermore, studies in animal infection models have identified specific host signaling proteins that are targeted by YopH in neutrophils. nih.gov By isolating neutrophils from infected tissues, researchers have shown that YopH dephosphorylates several key proteins, including the essential signaling adapter SLP-76. nih.gov This action disrupts the SLP-76/Vav/PLCγ2 signaling pathway, leading to an inhibition of the calcium response in neutrophils. nih.gov Consistent with this, neutrophils containing YopH from infected tissues exhibit reduced production of IL-10. nih.gov
The PRAM-1/SKAP-HOM and SLP-76 signaling pathways have been confirmed as targets of YopH-dependent dephosphorylation, which impairs neutrophil responses in animal infection models. researchgate.net Interestingly, while YopH is translocated into the host cell cytoplasm, an immune response is generated against it, suggesting it may also have an extracellular function in vivo. asm.org This has been observed through immunoblot analysis of sera from mice that survived pneumonic plague, which showed a consistent antibody response to YopH. asm.org
A summary of key findings from animal model studies is presented in the table below.
| Finding | Animal Model | Immune Cell Type | Key Targeted Pathway/Molecule | Reference |
| Inhibition of early pro-inflammatory cytokines (IL-1β, TNF-α) | Mouse (pneumonic plague) | Not specified | Cytokine production pathways | nih.gov |
| Dephosphorylation of SLP-76 and disruption of calcium signaling | Mouse | Neutrophils | SLP-76/Vav/PLCγ2 | nih.gov |
| Dephosphorylation of PRAM-1/SKAP-HOM | Mouse | Neutrophils | PRAM-1/SKAP-HOM pathway | researchgate.net |
| Induction of a humoral immune response | Mouse (pneumonic plague) | B-lymphocytes | Not applicable | asm.org |
Systems Biology and Protein-Protein Interaction Network Analysis
The complexity of YopH's interactions within the host cell necessitates a systems-level approach. Systems biology, combined with protein-protein interaction (PPI) network analysis, offers a powerful framework for understanding the global impact of YopH on host signaling. nih.govebi.ac.uknih.gov These approaches move beyond the study of individual protein interactions to model the intricate web of connections that are perturbed by this potent phosphatase. ebi.ac.uktesisenred.net
YopH is known to target a variety of host proteins, and identifying these substrates is crucial for understanding its mechanism of action. plos.org Biochemical experiments have been employed to identify new YopH substrates, revealing interactions with proteins such as Gab1, Gab2, p85, and Vav. plos.org While YopH binds to all these proteins, it only dephosphorylates p85, suggesting that some interactions may serve to localize the phosphatase to specific signaling complexes. plos.org
The analysis of PPI networks can help to map these interactions and predict their functional consequences. nih.govplos.org By constructing and analyzing these networks, researchers can identify key nodes and modules that are targeted by YopH, providing insights into how it so effectively dismantles the host's immune defenses. nih.govnih.govplos.org For instance, many of YopH's known targets, including p130cas, FAK, Fyb, Paxillin (B1203293), SKAP-HOM, and SLP-76, are components of focal adhesion or focal adhesion-like complexes, which are critical for both integrin and T-cell receptor signaling. tandfonline.com
The table below summarizes some of the identified protein-protein interactions involving YopH.
| Interacting Host Protein | Interaction Type | Functional Consequence | Reference |
| p85 (PI3K subunit) | Binding and Dephosphorylation | Not fully elucidated | plos.org |
| Gab1 | Binding | No dephosphorylation observed | plos.org |
| Gab2 | Binding | No dephosphorylation observed | plos.org |
| Vav | Binding | No dephosphorylation observed | plos.org |
| p130Cas | Binding and Dephosphorylation | Disruption of focal adhesions | researchgate.net |
| Fyb | Binding and Dephosphorylation | Disruption of focal adhesions | researchgate.net |
| FAK | Binding and Dephosphorylation | Disruption of focal adhesions | researchgate.net |
| Lck | Binding and Dephosphorylation | Inhibition of T-cell activation | researchgate.net |
| ZAP-70 | Binding and Dephosphorylation | Inhibition of T-cell activation | researchgate.net |
| SLP-76 | Binding and Dephosphorylation | Inhibition of T-cell and neutrophil signaling | nih.govresearchgate.net |
| SKAP-HOM | Binding and Dephosphorylation | Interference with adhesion-regulated signaling | nih.gov |
Emerging Technologies and Multi-Omics Approaches for Comprehensive Characterization
The advent of multi-omics technologies is revolutionizing the study of host-pathogen interactions. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the changes induced by YopH in the host cell. The integration of these large-scale datasets is essential for a comprehensive characterization of YopH's function. asm.org
High-throughput screening (HTS) and virtual screening (VS) are being used to identify novel small molecule inhibitors of YopH. researchgate.net These methods, guided by structural analysis, have led to the discovery of diverse chemical scaffolds that can serve as starting points for the development of new anti-plague agents. researchgate.net For example, aurintricarboxylic acid has been identified as a potent and selective inhibitor of YopH. researchgate.net
Advanced imaging techniques, such as surface plasmon resonance (SPR), are being employed to study the biomolecular interactions of YopH inhibitors in real-time. nih.gov These methods provide detailed kinetic information about how inhibitors bind to the enzyme. nih.gov Furthermore, X-ray crystallography is providing high-resolution structural information about YopH, including how it is modified by molecules like nitric oxide, which can inhibit its activity. nih.gov This structural data is invaluable for the rational design of more effective inhibitors. researchgate.netnih.gov
Future Directions in YopH Protein Research: Unexplored Roles and Novel Targets
Despite significant progress, many aspects of YopH biology remain to be explored. Future research will likely focus on several key areas.
One promising avenue is the investigation of YopH's potential regulatory role within the bacterium itself. tandfonline.com While it is well-established that YopH is translocated into host cells, the possibility that it also functions within the Yersinia cell is an exciting area for future studies. tandfonline.com
Identifying additional host cell targets of YopH is another critical goal. plos.orgnih.gov Given the enzyme's high potency and the vast number of proteins involved in host signaling, it is probable that many YopH substrates are yet to be discovered. plos.org The identification of these novel targets will be crucial for a complete understanding of how YopH subverts the immune response. researchgate.net This is particularly important as different Yops may work synergistically to inhibit host defenses. nih.gov For example, YopH and YopE both contribute to inhibiting phagocytosis and reactive oxygen species production by neutrophils. nih.gov
Furthermore, the development of novel inhibitors for YopH and other bacterial protein tyrosine phosphatases remains a high priority. researchgate.netmdpi.com These enzymes are attractive targets for new antimicrobial therapies, especially in the face of growing antibiotic resistance. researchgate.netmdpi.com The discovery of new inhibitors could lead to the development of anti-virulence drugs that disarm the bacteria without directly killing them, potentially reducing the selective pressure for resistance.
Finally, further investigation into the interplay between YopH and other Yersinia effector proteins, such as YopM, YopJ, YopE, and YpkA, will be essential to fully comprehend the coordinated attack that Yersinia launches on the host immune system. wjgnet.comasm.orgnih.govnih.gov Understanding how these different effectors cooperate to cause disease will provide a more holistic picture of Yersinia pathogenesis. nih.gov
Q & A
What is the role of YopH's protein tyrosine phosphatase (PTPase) activity in Yersinia pathogenesis?
Level: Basic
Methodological Answer: YopH’s PTPase activity disrupts host cell signaling by dephosphoryling key tyrosine-phosphorylated proteins, enabling immune evasion. For example, mutation of catalytic residue Cys-403 to Ala abolishes enzymatic activity and reduces bacterial virulence in murine models. Host proteins like 120-kDa and 60-kDa phosphoproteins are selectively dephosphorylated by YopH, impairing phagocytosis even in extracellular bacteria . Experimental validation involves allelic recombination to generate YopH mutants, followed by infection assays and phosphoprotein analysis via SDS/PAGE and immunoprecipitation .
How can structural biology techniques elucidate YopH's interaction with host cell proteins?
Level: Advanced
Methodological Answer: NMR spectroscopy and X-ray crystallography are critical for mapping YopH’s binding interfaces. For instance, cyclic peptides targeting the N-terminal domain (NTD) were designed using NMR-derived structural data, revealing micromolar-range dissociation constants . Co-crystallization of YopH with inhibitors (e.g., nitrophenylphosphate derivatives) identifies conserved water molecules and binding pockets, aiding rational inhibitor design . These techniques require recombinant YopH expression (e.g., GST-tagged full-length protein) and iterative refinement of peptide/inhibitor scaffolds .
What are the key structural domains of YopH critical for its function?
Level: Basic
Methodological Answer: YopH comprises two domains:
- Catalytic C-terminal domain : Contains the PTPase active site (WPD-loop, P-loop) essential for enzymatic activity .
- N-terminal domain (NTD) : Mediates substrate binding and chaperone interactions (e.g., SycH) via a coupled folding-and-binding mechanism .
Domain-specific studies involve truncation mutants, enzymatic assays (e.g., p-nitrophenylphosphate hydrolysis), and structural analyses .
What methodologies are effective in designing YopH inhibitors targeting its catalytic vs. substrate-binding domains?
Level: Advanced
Methodological Answer:
- Catalytic domain : Bidentate inhibitors (e.g., α-ketocarboxylic acids) exploit the dual-pocket geometry of the active site, validated via kinetic assays (IC50 values) and crystallography .
- NTD : Cyclic phosphotyrosine-containing peptides disrupt protein-protein interactions (PPIs) with SycH, identified through combinatorial library screening and NMR-guided HTS .
Optimization involves structure-activity relationship (SAR) studies and selectivity profiling against human PTPs (e.g., PTP1B) .
How can contradictory data on YopH inhibitor efficacy across studies be resolved?
Level: Advanced
Methodological Answer: Discrepancies often arise from assay conditions (e.g., substrate concentration, pH) or off-target effects. Standardization includes:
- Enzymatic assays : Use uniform substrates (e.g., DiFMUP) and buffer conditions .
- Cellular validation : Intracellular inhibition assays (e.g., Y. pestis replication in macrophages) confirm physiological relevance .
- Structural analysis : Co-crystallization identifies binding modes, distinguishing competitive vs. allosteric inhibitors .
What experimental models validate YopH's role in immune evasion?
Level: Basic
Methodological Answer:
- In vitro : Macrophage infection assays quantify phagocytosis resistance via fluorescence microscopy or flow cytometry .
- In vivo : Murine models infected with Y. pseudotuberculosis WT vs. yopH mutants measure bacterial load and survival rates .
- Biochemical : Western blotting detects host protein dephosphorylation (e.g., 120-kDa protein) post-infection .
What high-throughput screening (HTS) approaches identify YopH inhibitors?
Level: Advanced
Methodological Answer:
- HTS by NMR : Screens combinatorial peptide libraries against YopH-NTD, identifying peptidomimetics (e.g., Ac-F-pY-cPG-d-P-NH2) with nanomolar affinity .
- Virtual screening (VS) : Docking studies prioritize compounds targeting the catalytic pocket, validated via enzymatic inhibition and SPR binding assays .
- Microarray-based screening : Phosphopeptide arrays assess inhibitor effects on YopH-substrate interactions .
How does YopH's homology with other Yersinia proteins inform functional studies?
Level: Basic
Methodological Answer: YopH shares 42% sequence identity with LcrQ, a regulator of the low-calcium response, suggesting evolutionary divergence in virulence mechanisms . Comparative studies use sequence alignment tools (e.g., GCG/PC-GENE) and functional complementation assays (e.g., lcrQ mutants) to dissect shared vs. unique roles .
Tables
Table 1. Key YopH Inhibitors and Their Mechanisms
Table 2. Experimental Models for YopH Functional Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
